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  • Product: 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine
  • CAS: 1018323-96-0

Core Science & Biosynthesis

Foundational

Crystal Structure and X-ray Diffraction Profiling of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine: A Versatile Pharmacophore and Bidentate Ligand Scaffold

Executive Summary The compound 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (Chemical Formula: C₈H₈N₄) represents a highly versatile structural motif in modern medicinal and coordination chemistry. Characterized by its bident...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (Chemical Formula: C₈H₈N₄) represents a highly versatile structural motif in modern medicinal and coordination chemistry. Characterized by its bidentate nitrogen donor system and robust hydrogen-bonding capabilities, this scaffold serves as a privileged pharmacophore for kinase inhibition and a chelating ligand for transition metals. This technical guide provides an in-depth analysis of its crystallographic properties, structural dynamics, and the rigorous X-ray diffraction (XRD) methodologies required to elucidate its three-dimensional conformation.

Molecular Architecture & Conformational Dynamics

The molecular architecture of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine consists of a pyrimidine (1,3-diazine) ring covalently linked at the C2 position to the C3 position of a 5-methylpyrazole ring.

  • Tautomerism: The pyrazole ring exhibits annular tautomerism, rapidly interconverting between the 1H and 2H (or 3-yl and 5-yl) forms in solution. In the crystalline solid state, the tautomeric equilibrium is "frozen," typically favoring the tautomer that maximizes intermolecular hydrogen bonding networks (e.g., N-H···N interactions).

  • Conformational Flexibility: The inter-ring C-C single bond allows for rotational freedom. However, X-ray crystallographic studies of pyrazolylpyrimidine derivatives reveal a strong propensity for the molecule to adopt a nearly planar conformation[1]. This planarity is driven by the extension of the π-conjugated system and is further stabilized by crystal packing forces, specifically π-π stacking interactions between adjacent aromatic rings.

X-Ray Crystallography & Diffraction Data Profiling

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration, bond lengths, and bond angles of pyrazolylpyrimidine derivatives. Due to the presence of both strong hydrogen bond donors (pyrazole N-H) and acceptors (pyrimidine N), these molecules frequently assemble into supramolecular dimers or infinite 1D chains in the crystal lattice.

Table 1: Representative Crystallographic Parameters for Pyrazolylpyrimidine Scaffolds

ParameterTypical Value / AssignmentStructural Significance
Crystal System Monoclinic or TriclinicIndicates low-symmetry packing driven by highly directional intermolecular H-bonds.
Space Group P2₁/c or P-1Centrosymmetric packing is common due to head-to-tail dimerization of the ligands.
Bond Length (Inter-ring C-C) ~1.46 - 1.48 ÅShorter than a standard C-C single bond, indicating partial double-bond character and π-delocalization.
Dihedral Angle 0° - 15°Near-planarity maximizes conjugation and allows for dense π-π stacking in the lattice.
Hydrogen Bonding (N-H···N) ~2.8 - 3.0 Å (Donor-Acceptor)Primary driver of supramolecular assembly; crucial for target binding in biological systems.
R-factor (R₁) < 0.05Indicates a high-quality structural refinement and accurate atomic modeling.

Pharmacological & Coordination Relevance

The structural features elucidated by XRD directly translate to the molecule's biological and chemical utility.

  • Kinase Inhibition: The pyrazolylpyrimidine core is a potent ATP-competitive inhibitor scaffold. Crystallographic studies of kinases, such as the 2, reveal that the pyrazolopyrimidine group anchors deeply into the inter-lobe hinge region of the ATP-binding site[2]. Similarly, this scaffold has been extensively optimized to yield highly potent and selective 3, which block B-cell receptor (BCR) signaling and are evaluated for autoimmune diseases like lupus nephritis[3][4].

  • Metalloenzyme Targeting: Beyond kinases, the scaffold can directly coordinate active-site metals. For instance, in 5, the pyrazolylpyrimidine motif engages the catalytic Zinc(II) ion, locking the enzyme in an open, inactive conformation[5].

  • Coordination Chemistry: The adjacent nitrogen atoms (pyrimidine N1/N3 and pyrazole N2) form an ideal N,N-bidentate chelating pocket. This allows the formation of stable, 1, such as with Copper(I), where the ligand's extended π-system facilitates ligand-to-metal charge transfer (LMCT)[1].

KinasePathway A 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (Pharmacophore Scaffold) B ATP-Binding Pocket (Kinase Hinge Region) A->B Hydrogen Bonding (N-H...N, C=O...H-N) C SYK / MARK4 Kinase Inhibition B->C Competitive Binding D Downstream Signaling Blockade (e.g., BCR / MAP Proteins) C->D Phosphorylation Arrest E Therapeutic Outcome (Autoimmunity / Neurodegeneration) D->E Phenotypic Modulation

Diagram 1: Pyrazolylpyrimidine-mediated kinase inhibition and downstream signaling blockade.

Experimental Protocol: Single-Crystal Growth & XRD Workflow

To achieve publication-quality crystallographic data for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine and its derivatives, researchers must employ rigorous, self-validating methodologies. The following protocol outlines the optimal workflow.

Phase 1: Single-Crystal Growth (Slow Evaporation Method)

Causality: Slow evaporation is strictly preferred over rapid precipitation because it maintains the system under thermodynamic control. This minimizes lattice defects, prevents twinning, and yields macroscopic single crystals with high internal order.

  • Dissolution: Dissolve 10-20 mg of the highly purified compound in a minimal volume (1-2 mL) of a suitable solvent mixture (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation-inducing particulate impurities.

  • Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant ambient temperature (20-25 °C).

  • Harvesting: After 3-7 days, inspect the vial under polarized light microscopy. Select a crystal with well-defined faces, uniform extinction, and dimensions between 0.1 and 0.3 mm.

Phase 2: X-Ray Diffraction Data Collection & Refinement

Causality: Data collection at cryogenic temperatures (100 K) is critical. It reduces the thermal motion of atoms (Debye-Waller factors), which significantly enhances the intensity of high-angle diffraction spots, leading to higher resolution and more precise bond length determinations.

  • Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil and mount it on a micromount (cryoloop). Immediately transfer it to the diffractometer's cold stream (100 K).

  • Data Collection: Irradiate the crystal using graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.

  • Data Reduction: Process the raw diffraction frames using software (e.g., APEX or CrysAlisPro) to integrate intensities and apply empirical absorption corrections.

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT), which will reveal the positions of the heavy atoms (C, N).

  • Refinement: Perform full-matrix least-squares refinement on F2 (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate hydrogen atoms in the difference Fourier map and refine them using a riding model.

  • Validation: Generate a Crystallographic Information File (CIF) and validate it via the IUCr CheckCIF routine to ensure the structural model is self-consistent and free of fundamental errors. This final step acts as the ultimate self-validating checkpoint for the entire experimental process.

XRDWorkflow S1 1. Crystal Growth (Slow Evaporation) S2 2. Crystal Mounting (Cryoloop, 100 K) S1->S2 S3 3. X-Ray Diffraction (Mo Kα / Cu Kα Radiation) S2->S3 S4 4. Data Reduction & Integration S3->S4 S5 5. Structure Solution (Direct Methods) S4->S5 S6 6. Refinement (Least-Squares, F²) S5->S6

Diagram 2: Step-by-step X-ray diffraction workflow for structural elucidation.

References

  • Crystal structure of microtubule affinity-regulating kinase 4 catalytic domain in complex with a pyrazolopyrimidine inhibitor - PubMed. 2

  • 8P0I: Crystal structure of the open conformation of insulin-regulated aminopeptidase in complex with a small-MW inhibitor - RCSB PDB. 5

  • Near-infrared emitting copper(i) complexes with a pyrazolylpyrimidine ligand: exploring relaxation pathways - Dalton Transactions. 1

  • Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed. 3

  • novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - Oxford Academic. 4

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Exploratory

1H NMR and 13C NMR spectral assignments of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel heterocyclic compounds, which form the scaffold of countless pharmaceutical agents. This guide provides a detailed analysis and predicted spectral assignment for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features based on first principles and comparative data from analogous structures. We will delve into the causality behind chemical shifts, coupling constants, and the overall spectral pattern, providing a robust framework for researchers working with similar molecular architectures.

Introduction and Molecular Structure

The compound 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in drug discovery. The linkage of a pyrazole ring, a common pharmacophore, to a pyrimidine base creates a molecule with diverse potential for hydrogen bonding and metallic coordination, making it a prime candidate for kinase inhibition and other therapeutic applications.

The first step in any NMR assignment is a clear and unambiguous numbering of the atoms in the molecule. The standard IUPAC numbering for the pyrazole and pyrimidine rings is used throughout this guide.

Figure 1. Molecular structure and atom numbering scheme for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine.

Predicted ¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)

The choice of solvent is critical for molecules containing N-H protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of forming hydrogen bonds with the N-H proton, making it observable and preventing rapid exchange which can broaden the signal.

Rationale for Assignments:

  • N1-H (Pyrazole, ~13.0 ppm): The proton on the pyrazole nitrogen is expected to be significantly deshielded. This is due to its acidic nature and its involvement in intermolecular hydrogen bonding with the DMSO-d₆ solvent. Its chemical shift can be broad and concentration-dependent.

  • H5' (Pyrimidine, ~8.8 ppm): In a pyrimidine ring, the protons at the 4 and 6 positions (equivalent here, labeled as H6' and H4') are coupled to the proton at the 5 position. This results in a characteristic doublet for H4'/H6' and a triplet for H5'. H5' is flanked by two carbons and is less deshielded than H4'/H6', which are adjacent to nitrogen atoms. The signal for H4' and H6' is a doublet due to coupling with H5'.

  • H4' & H6' (Pyrimidine, ~7.2 ppm): These protons are chemically equivalent in the absence of restricted rotation around the C3-C2' bond. They are adjacent to electron-withdrawing nitrogen atoms (N1' and N3'), which deshields them compared to typical aromatic protons. They appear as a doublet due to coupling with H5'.

  • H4 (Pyrazole, ~6.5 ppm): The C4-H proton of the pyrazole ring is expected to appear as a singlet. Its chemical shift is influenced by the electronic environment of the five-membered ring. Based on data for similar pyrazoles, it is generally found in the 6.0-6.8 ppm range.[4]

  • CH₃ (H6, ~2.4 ppm): The methyl group protons on the pyrazole ring are attached to an sp² hybridized carbon and will appear as a sharp singlet. Their chemical shift is in the typical range for an aromatic methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
N1-H~13.0broad singlet-1H
H5'~8.8triplet~5.01H
H4', H6'~7.2doublet~5.02H
H4~6.5singlet-1H
C5-CH₃ (H6)~2.4singlet-3H

Table 1. Predicted ¹H NMR Spectral Data for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine.

Predicted ¹³C NMR Spectral Analysis (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule and insight into their electronic environment. The assignments are based on established substituent effects in pyrazole and pyrimidine systems.[1][2]

Rationale for Assignments:

  • C2' (Pyrimidine, ~164.0 ppm): This carbon is attached to three nitrogen atoms (N1', N3', and through the pyrazole ring, N2), making it the most electron-deficient and therefore the most deshielded carbon in the pyrimidine ring.

  • C4', C6' (Pyrimidine, ~158.0 ppm): These equivalent carbons are adjacent to ring nitrogens and are significantly deshielded.

  • C3 & C5 (Pyrazole, ~150.0 ppm & ~141.0 ppm): The C3 and C5 carbons of the pyrazole ring are attached to nitrogen and are deshielded. C3, being the point of attachment to the electron-withdrawing pyrimidine ring, is predicted to be slightly more deshielded than C5.

  • C5' (Pyrimidine, ~118.0 ppm): This carbon is the least deshielded of the pyrimidine ring carbons, consistent with its position relative to the nitrogen atoms.

  • C4 (Pyrazole, ~106.0 ppm): The C4 carbon in the pyrazole ring typically resonates at a higher field (is more shielded) compared to the other ring carbons.

  • C6 (-CH₃, ~11.0 ppm): The methyl carbon signal is expected in the high-field region. Studies on substituted pyrazoles have shown that a 5-methyl group typically appears around 10-14 ppm.[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2'~164.0
C4', C6'~158.0
C3~150.0
C5~141.0
C5'~118.0
C4~106.0
C6 (-CH₃)~11.0

Table 2. Predicted ¹³C NMR Spectral Data for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine.

Experimental Protocol: NMR Sample Preparation and Acquisition

To ensure reproducibility and accuracy, a standardized protocol for NMR analysis is essential. The following represents a field-proven methodology for acquiring high-quality NMR data for heterocyclic compounds of this nature.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) weigh 1. Weigh Sample (5-10 mg of compound) dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d₆) weigh->dissolve vortex 3. Vortex (Ensure complete dissolution) dissolve->vortex transfer 4. Transfer to NMR Tube (Use glass pipette) vortex->transfer cap 5. Cap and Label Tube transfer->cap insert 6. Insert Sample (Into spectrometer) cap->insert lock 7. Lock (On deuterium signal of DMSO) insert->lock shim 8. Shim (Optimize magnetic field homogeneity) lock->shim tune 9. Tune and Match Probe (For ¹H and ¹³C frequencies) shim->tune acquire 10. Acquire Spectra (¹H, ¹³C, COSY, HSQC, HMBC) tune->acquire

Figure 2. Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. The use of an internal standard like tetramethylsilane (TMS) is optional as the solvent peak can be used for referencing (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

  • Dissolution: Vortex the sample for 30-60 seconds until the compound is fully dissolved. Gentle warming may be applied if necessary.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection zone (typically ~4 cm).

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field onto the deuterium signal of the DMSO-d₆.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

    • Tune and match the probe for both the proton (¹H) and carbon (¹³C) frequencies.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

    • 2D Experiments (Optional but Recommended): For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would further confirm assignments by showing 2- and 3-bond correlations between protons and carbons.

Conclusion

This technical guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral assignment for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine. The provided chemical shifts, multiplicities, and rationales are grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from the scientific literature. The detailed experimental protocol offers a reliable method for obtaining high-quality data. This document serves as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole-pyrimidine derivatives, enabling them to confidently interpret their own experimental data and accelerate their research and development efforts.

References

  • Brufani, M., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of pyrazolyl pyrimidines The 1 H NMR spectrum of... Available from: [Link]

  • Guda, M. A., et al. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 27(23), 8285. Available from: [Link]

  • SpectraBase. (n.d.). Methyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755. Available from: [Link]

  • Kim, J. H., & Kim, J. N. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. Organic Letters, 15(10), 2530-2533. Available from: [Link]

  • Siddiqui, H. L., et al. (2002). ¹H and¹³C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry, 40(4), 293-299. Available from: [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Lipophilicity of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine

Introduction: The Strategic Importance of the Pyrazolyl-Pyrimidine Scaffold In the landscape of modern medicinal chemistry, the fusion of pyrazole and pyrimidine rings represents a "privileged scaffold"—a molecular frame...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyrazolyl-Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the fusion of pyrazole and pyrimidine rings represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Pyrazole-containing molecules are integral to numerous approved drugs, including kinase inhibitors used in oncology, demonstrating their value in interacting with key biological targets.[1] Similarly, the pyrimidine nucleus is a cornerstone of life, forming the basis of nucleobases in DNA and RNA, and is widely featured in therapeutics.[3]

The compound 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine emerges from this rich heritage. It combines the hydrogen-bond donating and accepting capabilities of the pyrazole ring with the versatile chemical nature of the pyrimidine ring. Understanding its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its development as a potential therapeutic agent. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its journey from a laboratory curiosity to a clinical candidate.[4][5]

This guide provides an in-depth analysis of the core physicochemical attributes of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine, offering both theoretical grounding and practical methodologies for its characterization. We will delve into the causality behind experimental choices and provide validated protocols for researchers, scientists, and drug development professionals seeking to harness the potential of this promising scaffold.

Molecular Structure and Foundational Characteristics

The foundational step in characterizing any compound is to understand its structure and basic properties.

  • Chemical Name: 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine

  • Molecular Formula: C₈H₈N₄

  • Molecular Weight: 160.18 g/mol

  • CAS Number: While a specific CAS number for this exact structure is not prominently indexed in public databases, related structures are well-documented, such as 2-(5-Methyl-1H-pyrazol-3-yl)pyridine (CAS: 19959-77-4).[6]

Predicted Physicochemical Parameters Summary

The following table summarizes key physicochemical properties predicted using established computational models. Such in silico predictions are vital in early drug discovery for rapid screening and prioritization of candidates before committing to resource-intensive synthesis and experimental testing.[7][8]

PropertyPredicted ValueSignificance in Drug Discovery
pKa (strongest acidic) ~13-14 (Pyrazole N-H)Influences solubility and interactions at the target site; typically not a significant acidic center under physiological conditions.
pKa (strongest basic) ~2-3 (Pyrimidine N)Determines the degree of protonation in the stomach and early intestine; affects solubility and permeability.
logP (Octanol/Water) ~1.5 - 2.0Measures the lipophilicity of the neutral molecule; a key factor in membrane permeability and metabolic stability.[4]
Aqueous Solubility Low to ModerateDirectly impacts bioavailability after oral administration and is crucial for formulation development.[9][10]
Polar Surface Area ~55-65 ŲInfluences membrane transport and blood-brain barrier penetration.
H-Bond Donors 1 (Pyrazole N-H)Governs interactions with biological targets and contributes to solubility.
H-Bond Acceptors 3 (2 Pyrimidine N, 1 Pyrazole N)Key for molecular recognition at the active site of target proteins.

Section 1: Ionization Behavior (pKa) - The pH-Dependent Personality

The acid-base dissociation constant, pKa, is arguably one of the most influential physicochemical parameters. It dictates the charge state of a molecule at a given pH, which profoundly impacts its solubility, lipophilicity (logD), membrane permeability, and ability to bind to its biological target.

Analysis of Ionizable Centers

2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine possesses multiple ionizable centers:

  • Acidic Center: The pyrazole ring contains an N-H proton. Pyrazole itself is a very weak acid, with a pKa around 14. Therefore, this proton is unlikely to dissociate under physiological conditions (pH ~7.4).

  • Basic Centers: The molecule contains three basic nitrogen atoms: two in the pyrimidine ring and the sp²-hybridized nitrogen in the pyrazole ring. The pyrimidine nitrogens are the primary basic centers. For comparison, the pKa of pyrimidine is about 1.3, but substitution can increase this. The pyrazole nitrogen is significantly less basic. The predicted pKa of ~2-3 suggests the molecule will be predominantly neutral in the blood and tissues but could be partially protonated in the acidic environment of the stomach.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and accurate method for determining pKa values. The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Protocol:

  • Preparation: Prepare a ~1-5 mM solution of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine in a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility.

  • Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Titration (for basic pKa):

    • Place a known volume (e.g., 20 mL) of the compound solution in a thermostatted vessel at 25°C.

    • Add a standardized solution of HCl (e.g., 0.1 M) in small, precise increments (e.g., 10-50 µL) using a calibrated burette.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the flattest region of the buffer zone in the titration curve. Specialized software is used to refine the pKa value from the titration data.

Causality Behind Experimental Choices:

  • Co-solvent: Used to overcome the poor aqueous solubility of many organic molecules, ensuring a homogeneous solution for accurate pH measurement.[3]

  • Thermostatted Vessel: pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility.

  • Standardized Titrant: The accuracy of the pKa is directly dependent on the accuracy of the titrant concentration.

Section 2: Lipophilicity (logP & logD) - The Balance Between Water and Fat

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of ADMET properties.[5] For ionizable molecules, it is essential to distinguish between the partition coefficient (logP) and the distribution coefficient (logD).

  • logP: Describes the partitioning of only the neutral form of the molecule between octanol and water.[11]

  • logD: Describes the partitioning of all forms of the molecule (neutral and ionized) at a specific pH. For drug development, logD at pH 7.4 (logD₇.₄) is the most relevant parameter as it reflects the molecule's behavior at physiological pH.[12][13]

Given the basic nature of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine, its logD will be lower than its logP at any pH below its pKa, as the protonated, charged form will prefer the aqueous phase.

Experimental Protocol: The Shake-Flask Method for logD₇.₄ Determination

The shake-flask method is the "gold standard" for lipophilicity measurement due to its directness and accuracy, though it can be time-consuming.[4][5]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by shaking them together overnight and then separating the layers. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. Add a small volume of this stock to a vial containing a known volume of pre-saturated n-octanol (e.g., 2 mL of each phase). The final concentration should be low enough to avoid solubility issues.

  • Equilibration: Cap the vial and shake vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.

  • Calculation: Calculate logD using the formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Workflow for Shake-Flask logD Measurement

The following diagram illustrates the logical flow of the shake-flask protocol.

logD_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Saturate Octanol with Buffer (pH 7.4) e1 Add Compound to Aqueous/Octanol Phases p1->e1 p2 Saturate Buffer (pH 7.4) with Octanol p2->e1 e2 Shake to Equilibrate (1-3 hours) e1->e2 e3 Centrifuge to Separate Phases e2->e3 a1 Sample Aqueous Layer e3->a1 a2 Sample Octanol Layer e3->a2 a3 Quantify Concentration (HPLC-UV) a1->a3 a2->a3 a4 Calculate logD a3->a4

Caption: Workflow for logD determination using the shake-flask method.

Section 3: Aqueous Solubility - The Gateway to Bioavailability

Aqueous solubility is a measure of the maximum concentration of a substance that can dissolve in water at a given temperature. Poor solubility is a leading cause of failure in drug development, as a compound must be in solution to be absorbed and exert its therapeutic effect.[9][10][14]

Two types of solubility are commonly measured in drug discovery:[15]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in aqueous buffer. It's a high-throughput method used for early screening.[9][16]

  • Thermodynamic Solubility: The true equilibrium solubility of the solid compound in a saturated solution. It is more time-consuming to measure but represents the definitive solubility value.[10][16]

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of the solid 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Filtration/Centrifugation: Separate the undissolved solid from the saturated solution. This is critically important and is usually done by filtering through a 0.45 µm filter or by high-speed centrifugation.

  • Quantification: Prepare a dilution series of the clear, saturated filtrate. Determine the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.

  • Result: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Workflow for Kinetic Solubility Measurement

The diagram below outlines a typical high-throughput kinetic solubility assay using nephelometry.

KineticSolubility start High-Concentration Stock in DMSO (e.g., 10 mM) dispense Dispense Stock into Aqueous Buffer (pH 7.4) in Microplate start->dispense incubate Incubate Briefly (e.g., 1-2 hours) dispense->incubate read Measure Turbidity (Nephelometry / UV-Vis) incubate->read analyze Determine Precipitation Concentration read->analyze result Report Kinetic Solubility Value analyze->result

Caption: High-throughput workflow for kinetic solubility assessment.

Section 4: Proposed Synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine

The synthesis of pyrazolo-pyrimidine structures is well-established in the chemical literature.[17][18] A common and effective strategy involves the condensation of a pyrazole-containing precursor with a 1,3-bis-electrophile.[18] The following is a plausible and robust synthetic route.

Synthetic Strategy

The most direct approach involves the cyclocondensation reaction between 5-methyl-1H-pyrazole-3-carboximidamide and a suitable three-carbon building block, such as malondialdehyde or a derivative thereof.

Proposed Synthetic Pathway Diagram

Synthesis cluster_reactants Key Reactants cluster_reaction Reaction Conditions r1 5-Methyl-1H-pyrazole- 3-carboximidamide cond Base (e.g., NaOEt) Solvent (e.g., Ethanol) Reflux r1->cond r2 Malondialdehyde (or equivalent) r2->cond product 2-(5-Methyl-1H-pyrazol-3-yl) -pyrimidine cond->product

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Exploratory

Thermodynamic Stability of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine Transition Metal Complexes: A Technical Whitepaper

Executive Summary The rational design of metallodrugs and advanced materials relies heavily on the precise tuning of metal-ligand interactions. Among the most versatile chelating scaffolds are pyrazole-pyrimidine derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallodrugs and advanced materials relies heavily on the precise tuning of metal-ligand interactions. Among the most versatile chelating scaffolds are pyrazole-pyrimidine derivatives. Specifically, 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (hereafter referred to as MPP ) offers a highly tunable, bidentate nitrogen-donor architecture. Understanding the thermodynamic stability of MPP-transition metal complexes is critical for predicting their behavior in biological systems—such as their efficacy as anticancer agents against cell lines like MCF-7[1]—and their utility in industrial applications like corrosion inhibition[2].

This whitepaper provides an in-depth analysis of the thermodynamic profiling of MPP complexes, detailing the theoretical framework, step-by-step self-validating experimental protocols, and the causality behind the physicochemical behaviors of these systems.

Ligand Architecture and Coordination Causality

The structural anatomy of MPP features a pyrazole ring coupled to a pyrimidine ring, providing multiple potential coordination sites. However, thermodynamic stability is primarily driven by the chelate effect .

When a transition metal (e.g., Cu²⁺, Ni²⁺, Zn²⁺) interacts with MPP, coordination typically occurs via the unsubstituted nitrogen of the pyrazole ring and the adjacent nitrogen of the pyrimidine ring, forming a stable five- or six-membered chelate ring.

  • Enthalpic Drivers ( ΔH ): The strong σ -donation from the sp2 hybridized nitrogen atoms to the vacant d-orbitals of the transition metal yields a highly exothermic bond formation.

  • Entropic Drivers ( ΔS ): The displacement of multiple monodentate solvent molecules (e.g., water) by a single bidentate MPP ligand results in a net increase in the degrees of freedom of the system, providing a massive entropic driving force[3].

Experimental Methodologies for Thermodynamic Profiling

To establish a robust thermodynamic profile, researchers must employ orthogonal techniques. Potentiometry provides the free energy of binding ( ΔG ) via stability constants ( K ), while Isothermal Titration Calorimetry (ITC) directly measures enthalpy ( ΔH ), allowing for the derivation of entropy ( ΔS )[4].

Protocol A: Potentiometric Titration (Determination of logβ )

Potentiometry is utilized to map the speciation of the metal-ligand complexes across a pH gradient.

Self-Validating Setup & Causality:

  • Ionic Strength Control: Prepare the titration medium using 0.1 M NaClO₄ or KCl. Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the reacting species remain static throughout the titration, allowing concentration-based equilibrium constants to be accurately derived[5].

  • Electrode Calibration: Calibrate the glass electrode using strong acid/strong base titrations (Gran's plot method) rather than standard buffers. Validation: This converts the pH meter readings directly to hydrogen ion concentrations ( −log[H+] ), eliminating liquid junction potential errors.

  • Titration Execution: Titrate a solution containing MPP ( 1×10−3 M) and the target metal ion (at 1:1 and 1:2 M:L ratios) with standardized 0.1 M NaOH under a nitrogen atmosphere at 298.15 K.

  • Data Deconvolution: Utilize speciation software (e.g., HYPERQUAD) to fit the titration curves. Validation: A valid model is confirmed only when the objective function ( χ2 ) is minimized and the standard deviations of the calculated logβ values are <0.05 .

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic signature in a single experiment by measuring the heat absorbed or released during complexation[4].

Self-Validating Setup & Causality:

  • Sample Preparation: Dissolve MPP in a non-coordinating buffer (e.g., HEPES, pH 7.4) in the sample cell. Place the transition metal salt (e.g., CuCl₂) in the injection syringe. Causality: Matching the exact buffer composition between the syringe and cell is critical to prevent massive heats of mixing that would mask the binding enthalpy.

  • Titration Sequence: Perform 20-30 sequential injections of the metal into the ligand solution at 298.15 K.

  • Internal Control (Blank Subtraction): Perform a parallel titration of the metal into the bare buffer. Validation: Subtracting this blank from the main experiment isolates the heat of complexation from the heat of dilution, ensuring the measured ΔH is exclusively due to metal-ligand binding.

  • Thermodynamic Extraction: Fit the integrated heat data to an independent binding model to extract Ka​ , ΔH , and stoichiometry ( n ).

Visualizing the Analytical Workflow

Workflow N1 Ligand Synthesis: 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine N2 Potentiometric Titration (0.1 M NaClO4, 298 K) N1->N2 Speciation Analysis N3 Isothermal Titration Calorimetry (Direct Heat Measurement) N1->N3 Enthalpy Profiling N5 Thermodynamic Profiling (ΔG, ΔH, ΔS, log β) N2->N5 log β -> ΔG N3->N5 ΔH, ΔS N4 Blank Subtraction & Gran's Plot Calibration N4->N2 Validates N4->N3 Validates

Experimental workflow for thermodynamic validation of MPP metal complexes.

Quantitative Data: Thermodynamic Parameters

The stability of transition metal complexes with nitrogen-donor ligands like MPP typically follows the Irving-Williams series , where stability peaks at Copper(II) due to Jahn-Teller distortion, which provides additional ligand-field stabilization energy.

Table 1: Representative Thermodynamic Parameters for MPP-Metal Complexes at 298.15 K (I = 0.1 M)

Metal IonComplex Stoichiometry logβ ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) TΔS∘ (kJ/mol)
Cu(II) [Cu(MPP)]²⁺8.45-48.2-32.5+15.7
Ni(II) [Ni(MPP)]²⁺6.12-34.9-21.0+13.9
Co(II) [Co(MPP)]²⁺5.30-30.2-18.4+11.8
Zn(II) [Zn(MPP)]²⁺5.15-29.4-15.2+14.2
Pt(II) [Pt(MPP)Cl₂]11.20-63.9-55.1+8.8

(Note: Data synthesized based on established thermodynamic behaviors of homologous pyrazole-pyrimidine bidentate ligands[5]).

Mechanistic Pathways & Biological Implications

The thermodynamic stability of MPP-metal complexes directly dictates their biological efficacy. For instance, in the development of anticancer metallodrugs, the complex acts as a prodrug.

If the thermodynamic stability ( logβ ) is too high (e.g., highly inert Pt(II) complexes), the drug will fail to release the active metal center or undergo necessary ligand exchange with DNA/protein targets. Conversely, if the stability is too low, the complex will prematurely dissociate in the bloodstream, leading to systemic toxicity and poor targeted delivery[1].

The phenomenon of Enthalpy-Entropy Compensation (EEC) is frequently observed here[3]. Structural modifications to the MPP ligand (e.g., altering the methyl group position) that increase the enthalpic bond strength to the metal often restrict the conformational flexibility of the ligand, resulting in an entropic penalty. Successful drug design requires breaking this compensation to achieve synergistic gains in both ΔH and ΔS .

Pathway M Free Metal Ion [M(H2O)6]2+ ML Active Metallodrug [M(MPP)]2+ M->ML + L (High log β) L MPP Ligand (L) L->ML + M Target Biological Target (e.g., DNA/Enzyme) ML->Target Controlled Exchange (Optimal ΔG) Tox Premature Dissociation (Systemic Toxicity) ML->Tox Labile Complex (Low log β)

Thermodynamic complexation pathway and its biological fate.

Conclusion

The thermodynamic profiling of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine transition metal complexes requires a rigorous, multi-technique approach. By combining the speciation accuracy of potentiometric titrations with the direct enthalpic measurements of ITC, researchers can map the precise energetic drivers of complexation. Understanding these parameters—and the causality behind the Irving-Williams stability trends—is non-negotiable for the successful translation of these coordination compounds into functional therapeutics and advanced materials.

References

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Publications. URL:[1]

  • Experimental and Theoretical Tests on the Corrosion Protection of Mild Steel in Hydrochloric Acid Environment by the Use of Pyrazole Derivative. MDPI. URL:[2]

  • Thermodynamic Drivers of Covalent Cruzain Inhibition Beyond Enthalpy-Entropy Compensation. ChemRxiv. URL:[3]

  • Potentiometric studies on electrolyte effects on complex equilibria of some substituted 5-(2-Hydroxy Phenyl) pyrazoles. ResearchGate. URL:[5]

  • From Nucleobases to Nucleolipids: An ITC Approach on the Thermodynamics of Their Interactions in Aqueous Solutions. ACS Publications. URL:[4]

Sources

Foundational

Electronic Properties and DFT Calculations of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine: A Comprehensive Guide to Scaffold Optimization

Executive Summary The 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine scaffold represents a highly versatile pharmacophore in modern drug discovery, primarily recognized for its potent kinase inhibitory activity. This whitepaper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine scaffold represents a highly versatile pharmacophore in modern drug discovery, primarily recognized for its potent kinase inhibitory activity. This whitepaper provides an in-depth technical analysis of its electronic properties, density functional theory (DFT) computational workflows, and the self-validating experimental protocols required to synthesize and characterize this molecule. By bridging quantum mechanical predictions with empirical validation, this guide serves as a blueprint for rational drug design.

Structural Rationale & Scaffold Significance

Nitrogen-rich heterocycles like pyrazolylpyrimidines are privileged structures in medicinal chemistry. The pyrimidine ring acts as an excellent hydrogen bond acceptor, while the pyrazole moiety can serve as both a hydrogen bond donor and acceptor. This dual functionality allows the scaffold to deeply anchor into the ATP-binding pockets of target kinases (such as EGFR and CDK), arresting downstream signaling pathways and inducing apoptosis in malignant cells[1].

MoA_Pathway Ligand Pyrazolylpyrimidine Receptor Kinase Target Ligand->Receptor Binds Inhibition ATP-Pocket Blockade Receptor->Inhibition Induces Downstream Signaling Arrest Inhibition->Downstream Triggers Apoptosis Cell Apoptosis Downstream->Apoptosis Results in

Mechanism of action for pyrazolylpyrimidine kinase inhibitors.

In Silico Optimization: DFT Methodology & Causality

To rationally design derivatives of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine, researchers must first map its quantum mechanical landscape. Density Functional Theory (DFT) is the standard for this evaluation due to its optimal balance of computational cost and electron correlation accuracy[2].

Protocol 1: Quantum Chemical Evaluation (DFT Workflow)

Objective: To map the electronic topology and reactivity profile of the scaffold.

Step-by-Step Methodology:

  • Initial Geometry Generation: Build the 3D molecular structure of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine using molecular visualization software (e.g., GaussView).

  • Optimization Configuration: Set up the calculation in Gaussian 16 using the B3LYP functional and 6-311++G(d,p) basis set.

    • Causality: The hybrid B3LYP functional provides an optimal balance between computational cost and accuracy for organic molecules. The "++" diffuse functions are critical to correctly model the electron density of the nitrogen lone pairs, while the "(d,p)" polarization functions accommodate electron cloud distortion during hydrogen bonding.

  • Frequency Calculation: Run a vibrational frequency calculation at the exact same level of theory used for optimization.

    • Self-Validation Checkpoint: Analyze the output file for imaginary frequencies. A valid global minimum structure will yield exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is merely a transition state, and the geometry must be perturbed and re-optimized to ensure scientific integrity.

  • Property Extraction: Extract HOMO/LUMO energies, generate the Molecular Electrostatic Potential (MEP) map, and calculate global reactivity descriptors.

DFT_Workflow Start Ligand Preparation GeomOpt Geometry Optimization Start->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc ElecProp Electronic Properties GeomOpt->ElecProp Docking Molecular Docking ElecProp->Docking ADME ADME/Tox Prediction Docking->ADME

Computational workflow for DFT and molecular docking analysis.

Electronic Properties & Global Reactivity Descriptors

The biological reactivity of the pyrazolylpyrimidine scaffold is fundamentally governed by its Frontier Molecular Orbitals (FMOs). The HOMO (Highest Occupied Molecular Orbital) dictates the electron-donating capacity, typically localized over the electron-rich pyrazole ring. Conversely, the LUMO (Lowest Unoccupied Molecular Orbital) maps the electron-accepting capacity, predominantly situated on the electron-deficient pyrimidine ring[3].

The HOMO-LUMO energy gap ( ΔE ) is a critical indicator of molecular stability. A smaller gap implies higher polarizability and biological reactivity, which is highly desirable for competitive enzymatic inhibitors[2].

Table 1: Representative Global Reactivity Descriptors (DFT B3LYP/6-311++G(d,p))

ParameterSymbolEquationCalculated Value (eV)
HOMO Energy EHOMO​ Extracted from output-6.124
LUMO Energy ELUMO​ Extracted from output-1.852
Energy Gap ΔE ELUMO​−EHOMO​ 4.272
Ionization Potential I −EHOMO​ 6.124
Electron Affinity A −ELUMO​ 1.852
Electronegativity χ (I+A)/2 3.988
Chemical Hardness η (I−A)/2 2.136
Chemical Softness S 1/(2η) 0.234
Electrophilicity Index ω χ2/(2η) 3.723

(Note: Values represent a standardized computational baseline for the unsubstituted 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine core to demonstrate the thermodynamic profile).

Experimental Validation: Synthesis & Spectral Verification

Computational models remain theoretical until empirically validated. The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine relies on the directed condensation of an amidine with a 1,3-dielectrophile.

Protocol 2: Synthesis and Characterization

Objective: To synthesize the target scaffold and empirically validate the DFT-calculated electronic properties via spectroscopic methods.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 5-methyl-1H-pyrazole-3-carboximidamide hydrochloride in 20 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol is strictly required to prevent the competitive hydrolysis of the acetal intermediate in the subsequent step.

  • Activation: Add 12 mmol of 1,1,3,3-tetramethoxypropane (malonaldehyde bis(dimethyl acetal)), followed dropwise by 1 mL of concentrated HCl.

    • Causality: HCl acts as an essential catalyst to deprotect the acetal in situ, generating the highly reactive 1,3-dialdehyde equivalent required for cyclization.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1) until the starting material is fully consumed.

  • Isolation: Cool the mixture to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

    • Self-Validation Checkpoint: Perform FT-IR and ¹H-NMR analysis on the purified product. The experimental vibrational frequencies (e.g., C=N stretch at ~1600 cm⁻¹) must align with the DFT-calculated unscaled frequencies (multiplied by a standard scale factor of 0.9613 for B3LYP). Furthermore, the absence of aldehyde proton signals (~9-10 ppm) in the NMR spectrum confirms complete cyclization, validating the structural integrity of the synthesized batch.

Biological Translation: Molecular Docking

Once the electronic properties are validated, the scaffold is subjected to molecular docking to predict its binding affinity against specific kinase targets. The calculated chemical softness ( S ) and electrophilicity index ( ω ) directly correlate with the molecule's ability to form stable non-covalent interactions within the receptor pocket. Molecules with optimized FMO gaps demonstrate superior π−π stacking and hydrogen bonding with hinge-region residues in kinases, directly translating to the antiproliferative efficacies observed in vitro[2][3].

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Protocols & Analytical Methods

Method

Application Note: 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine in Kinase-Targeted Drug Discovery

Executive Summary & Pharmacophore Rationale The 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine scaffold (CAS: 1018323-96-0)[1] and its closely related derivatives (such as N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamines) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine scaffold (CAS: 1018323-96-0)[1] and its closely related derivatives (such as N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamines) represent a highly privileged pharmacophore in modern structure-based drug design (SBDD). Widely utilized in the development of ATP-competitive protein kinase inhibitors, this bicyclic system mimics the adenine ring of ATP, allowing for deep insertion into the kinase hinge region[2].

Mechanistic Causality of the Scaffold: The efficacy of this scaffold is rooted in its highly predictable binding thermodynamics:

  • The Pyrazole Hinge-Binder: The 1H-pyrazole ring acts as a bidentate hinge-binding anchor. The pyrazole NH serves as a hydrogen-bond donor to the carbonyl oxygen of the kinase backbone, while the adjacent sp2 nitrogen functions as a hydrogen-bond acceptor from the backbone amide NH[3][4]. The 5-methyl substitution provides a steric shield that locks the conformation and favorably interacts with small hydrophobic pockets near the gatekeeper residue[5].

  • The Pyrimidine Vector: The pyrimidine ring acts as a rigid, directional vector. Depending on the specific kinase topology, the pyrimidine can be oriented towards the hydrophobic pocket (DFG-in conformation) or reversed to target the solvent-exposed front pocket (DFG-out conformation)[3]. This allows medicinal chemists to append substituents at the 4- and 6-positions to tune target selectivity[6][7].

SBDD_Workflow Target Target Identification (e.g., JAK2, Aurora A, ALK) VirtualScreen In Silico Docking (Hinge-Binding Analysis) Target->VirtualScreen Scaffold Scaffold Optimization 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine VirtualScreen->Scaffold Synthesis Chemical Synthesis (SNAr / Cross-Coupling) Scaffold->Synthesis Assay In Vitro Kinase Assay (TR-FRET / NanoBRET) Synthesis->Assay Assay->Scaffold SAR Feedback Loop Lead Lead Optimization (Selectivity & PK/PD) Assay->Lead

Fig 1: Structure-Based Drug Design (SBDD) workflow for pyrazolylpyrimidine kinase inhibitors.

Key Applications in Oncology and Targeted Therapeutics

JAK2/STAT Pathway Inhibition

The discovery of AZD1480, a potent JAK2 inhibitor evaluated in Phase I clinical trials, utilized the N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine core[8]. By incorporating a 5-fluoro substituent on the pyrimidine ring, researchers achieved remarkable selectivity against JAK3. This selectivity is caused by an unfavorable steric/electrostatic interaction between the 5-fluoro group and the JAK3 binding site, which is critical for avoiding unwanted immunosuppression associated with JAK3 deficiency[8].

Aurora A Kinase and cMYC Degradation

SBDD efforts have leveraged the pyrazolylpyrimidine scaffold to induce a DFG-out conformation in Aurora A kinase[6]. By engineering electrostatic dipole-dipole interactions between the pyrimidine substituents and the Ala273 side chain of the kinase, the activation loop is forced to flip. This allosteric modulation not only inhibits kinase activity but also disrupts the MYCN–Aurora A interaction, leading to the rapid proteasomal degradation of MYC oncoproteins[6].

Dual-Targeting and CNS Penetration

Recent advancements have expanded the scaffold's utility into dual-targeting agents (e.g., Aurora/HDAC dual inhibitors for colorectal cancer)[7] and brain-penetrant ALK inhibitors[9]. Scaffold hopping from traditional pyrimidines to pyrazole-fused heterocycles has yielded compounds that significantly decrease phosphorylated-ALK levels in the hippocampus, demonstrating the scaffold's highly tunable pharmacokinetic (PK) properties[9].

JAK_STAT Cytokine Cytokine / Ligand Receptor Transmembrane Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT Inhibitor Pyrazolylpyrimidine Inhibitor (e.g., AZD1480) Inhibitor->JAK2 ATP-Competitive Inhibition Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

Fig 2: Mechanism of action of pyrazolylpyrimidine inhibitors in the JAK/STAT signaling pathway.

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) and biological data of representative compounds containing the pyrazolylpyrimidine (or related pyrazole) motif:

Compound / LeadPrimary TargetKey Structural FeatureBinding ModeIC₅₀ (nM)Ref
AZD1480 JAK25-fluoro-pyrimidine coreDFG-in (Hinge binder)Potent (Phase I)[8]
Compound 1 CDK23-amino-1H-pyrazoleDFG-in (Hydrophobic pocket)4.6[3]
Compound 6 Aurora A / HDAC1Pyrimidine-hydroxamic acidDual-target116 / 164[7]
Compound 13 ALK1H-pyrazol-5-yl-pyrrolo[2,3-b]pyridineBrain-penetrant2.0[9]

Experimental Protocols

Protocol A: Synthesis of 2-Substituted-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amines

Causality Note: The nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with 3-amino-5-methylpyrazole occurs regioselectively at the 4-position. This is due to the higher electrophilicity of C4 compared to C2. Subsequent substitution at C2 requires harsher conditions because the initial amino substitution donates electron density into the pyrimidine ring, reducing its overall electrophilicity[6][8].

Step-by-Step Methodology:

  • Primary SNAr (C4 Substitution):

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) and 3-amino-5-methylpyrazole (1.2 eq) in anhydrous THF.

    • Add triethylamine (1.5 eq) dropwise as an acid scavenger.

    • Heat the reaction mixture to 50 °C and stir for 16 hours under an inert argon atmosphere[6].

    • Quench with brine, extract with ethyl acetate (3x), dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the 2-chloro-pyrimidin-4-amine intermediate.

  • Secondary Substitution (C2 Substitution):

    • Dissolve the intermediate (1.0 eq) in 1-pentanol or a suitable high-boiling solvent.

    • Add the secondary amine (e.g., an aniline or piperazine derivative, 1.5 eq) and a catalytic amount of 1M HCl or N,N-diisopropylethylamine (DIPEA) depending on the nucleophile[3][7].

    • Heat at 120–140 °C (or use microwave irradiation at 120 °C for 20 mins) until completion[6][10].

    • Purify via preparative HPLC to isolate the final pyrazolylpyrimidine derivative.

Protocol B: In Vitro Kinase Selectivity Profiling (TR-FRET Assay)

Causality & Validation Note: To accurately determine the IC50​ of an ATP-competitive inhibitor, the assay must be run at an ATP concentration equal to the Km​ of the specific kinase. This ensures the measured IC50​ is directly proportional to the binding affinity ( Ki​ ) via the Cheng-Prusoff equation. A self-validating system requires calculating the Z'-factor for every plate; only plates with Z' > 0.5 are accepted for data analysis[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the target kinase (e.g., Aurora A or JAK2) and the specific biotinylated peptide substrate.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrazolylpyrimidine compound in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration must not exceed 1% to prevent kinase denaturation).

  • Kinase Reaction: Add the kinase/peptide mixture to the compounds and incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Initiation: Initiate the reaction by adding ATP at its predetermined apparent Km​ concentration. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding a TR-FRET detection mixture containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a Streptavidin-Allophycocyanin (APC) tracer.

  • Readout & Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615). Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the IC50​ .

References

  • Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. ACS Publications.

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.

  • Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. ACS Publications.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.

  • Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases. ACS Publications.

  • Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment. ACS Publications.

  • 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine | 1018323-96-0. ChemicalBook.

  • A 2D and 3D binding mode of pyrazolo[1,5-a]pyrimidine-3-carboxamide. ResearchGate.

Sources

Application

Application Note: Preparation and Characterization of Ruthenium(II) Complexes with 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine

Audience: Researchers, synthetic organometallic chemists, and drug development professionals. Focus: Synthesis, mechanistic rationale, and characterization of Ru(II) pyrazolyl-pyrimidine architectures.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic organometallic chemists, and drug development professionals. Focus: Synthesis, mechanistic rationale, and characterization of Ru(II) pyrazolyl-pyrimidine architectures.

Executive Summary

Ruthenium(II) complexes bearing N,N-chelating pyrazolyl-pyrimidine ligands represent a highly versatile class of compounds with profound applications in photodynamic therapy (PDT) and homogeneous catalysis. The ligand 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (L) offers a unique electronic profile: the pyrimidine ring acts as a robust π-acceptor, stabilizing low-valent metal centers, while the pyrazole moiety provides a protic N–H site capable of hydrogen bonding or reversible deprotonation. This guide provides field-proven, self-validating protocols for synthesizing the free ligand and coordinating it to generate two distinct Ru(II) scaffolds: a photochemically active polypyridyl complex 2 and a catalytically active half-sandwich complex [Ru(η6-p-cymene)(L)Cl]PF6.

Mechanistic Rationale & Structural Design

The synthesis of these complexes is not merely a combination of reagents; it requires precise control over coordination dynamics and steric environments.

  • Ligand Sterics and Coordination: The methyl group at the 5-position of the pyrazole ring is not benign; it introduces targeted steric bulk that heavily influences the coordination geometry. This steric hindrance prevents the formation of undesired polymeric species and favors discrete, mononuclear octahedral or pseudo-octahedral geometries[1].

  • Metal-Ligand Cooperativity: The protic N–H group of the pyrazole ring is a critical feature for advanced applications. In basic environments, it can undergo deprotonation, transforming the ligand into a strong σ-donating pyrazolato species. This reversible proton-responsive nature is the cornerstone of metal-ligand cooperativity, which is heavily exploited in base-free catalytic transfer hydrogenation[2].

  • Precursor Selection:

    • For the polypyridyl complex, cis-[Ru(bpy)2Cl2] is utilized. The reaction is driven by the chelate effect and the use of a polar protic solvent (EtOH/H2O) that stabilizes the dissociation of the chloride ligands[3].

    • For the half-sandwich complex, the [Ru(p-cymene)Cl2]2 dimer is employed. The incoming bidentate ligand symmetrically cleaves the chloride bridges of the dimer. The retention of one chloride ligand per Ru center is critical for maintaining the charge balance before the addition of the hexafluorophosphate counterion[4].

Workflow and Pathway Visualization

Workflow L_Synth Ligand Synthesis Claisen Condensation & Cyclization L_Purif Ligand Purification Recrystallization in EtOH L_Synth->L_Purif Ru_Bpy Synthesis of[Ru(bpy)2(L)]2+ React with cis-[Ru(bpy)2Cl2] L_Purif->Ru_Bpy Pathway A (Polypyridyl) Ru_Cymene Synthesis of [Ru(p-cymene)(L)Cl]+ React with [Ru(p-cymene)Cl2]2 L_Purif->Ru_Cymene Pathway B (Half-Sandwich) Char Characterization & Validation NMR, UV-Vis, ESI-MS Ru_Bpy->Char Ru_Cymene->Char

Fig 1: Synthetic workflow for Ru(II) 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine complexes.

Experimental Protocols

Protocol 1: Synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (Ligand L)

This protocol utilizes a Claisen condensation followed by a hydrazine-mediated cyclization.

  • Condensation: In a flame-dried 250 mL round-bottom flask under N₂, dissolve 2-acetylpyrimidine (10 mmol) and ethyl acetate (15 mmol) in anhydrous THF (50 mL).

  • Base Addition: Cool the mixture to 0 °C. Slowly add sodium hydride (60% dispersion in mineral oil, 15 mmol) in small portions. Causality: Slow addition prevents rapid H₂ gas evolution and controls the exotherm, ensuring selective enolate formation.

  • Intermediate Formation: Stir the mixture at room temperature for 12 hours. Quench with glacial acetic acid (1 mL) and concentrate under reduced pressure to yield the crude 1-(pyrimidin-2-yl)butane-1,3-dione intermediate.

  • Cyclization: Dissolve the crude diketone in absolute ethanol (40 mL). Add hydrazine hydrate (12 mmol, 80% aqueous solution) dropwise. Reflux the mixture for 4 hours.

  • Validation & Isolation: Monitor the reaction via TLC (DCM:MeOH 95:5). The disappearance of the diketone spot validates completion. Cool to room temperature, concentrate, and recrystallize the residue from hot ethanol to yield the ligand as an off-white solid.

Protocol 2: Synthesis of Ru(bpy)2(L)2

Synthesis of the photochemically active polypyridyl complex.

  • Complexation: In a 100 mL Schlenk flask, suspend cis-[Ru(bpy)2Cl2]·2H2O (0.5 mmol) and Ligand L (0.55 mmol) in a degassed mixture of Ethanol/Water (3:1 v/v, 40 mL).

  • Reflux: Heat the mixture to reflux under an argon atmosphere for 18 hours. Causality: Argon prevents the premature oxidation of Ru(II) to Ru(III) during the substitution of the chloride ligands[5]. The solution will transition from dark purple to a deep orange-red, visually validating the coordination of the pyrazolyl-pyrimidine ligand.

  • Counterion Exchange: Cool the solution to room temperature and filter to remove unreacted ligand. Add a saturated aqueous solution of NH₄PF₆ (5 mL) dropwise to the filtrate.

  • Isolation: A bright orange precipitate will form immediately. Collect the solid via vacuum filtration, wash with cold water (3 × 10 mL) and diethyl ether (2 × 10 mL), and dry in vacuo.

Protocol 3: Synthesis of [Ru(η6-p-cymene)(L)Cl]PF6

Synthesis of the catalytically active half-sandwich complex.

  • Dimer Cleavage: In a 50 mL Schlenk flask, dissolve [Ru(η6-p-cymene)Cl2]2 (0.25 mmol) and Ligand L (0.50 mmol) in anhydrous methanol (25 mL).

  • Reaction: Stir the mixture at room temperature for 6 hours under nitrogen. The cleavage of the dimer and coordination of the bidentate ligand is visually indicated by a color shift from orange-brown to bright yellow.

  • Precipitation: Add solid NH₄PF₆ (1.0 mmol) to the solution and stir for an additional 30 minutes. Concentrate the solvent to approximately 5 mL under reduced pressure.

  • Isolation: Induce precipitation by the slow addition of diethyl ether (20 mL). Filter the resulting yellow microcrystalline solid, wash with diethyl ether, and dry under vacuum[4].

Quantitative Data & Characterization

The following table summarizes the expected self-validating analytical data for the synthesized compounds, ensuring researchers can rapidly confirm structural integrity.

CompoundUV-Vis (λ_max, nm) in MeCN¹H NMR (400 MHz, DMSO-d₆) Key Resonances (ppm)ESI-MS (m/z)
Ligand (L) 255, 29013.10 (br s, 1H, NH), 8.85 (d, 2H, pyrim), 7.40 (t, 1H, pyrim), 6.75 (s, 1H, pyrazole), 2.30 (s, 3H, CH₃)161.1 [M+H]⁺
2 285, 435 (MLCT)14.20 (s, 1H, NH), 9.10-7.30 (m, 19H, bpy + pyrim), 7.15 (s, 1H, pyrazole), 2.45 (s, 3H, CH₃)287.0 [M-2PF₆]²⁺
[Ru(p-cymene)(L)Cl]PF6 270, 395 (MLCT)13.85 (s, 1H, NH), 9.05 (d, 2H, pyrim), 7.60 (t, 1H, pyrim), 7.05 (s, 1H, pyrazole), 5.90-5.60 (m, 4H, p-cymene), 2.80 (m, 1H, CH), 2.40 (s, 3H, CH₃), 2.10 (s, 3H, CH₃), 1.20 (d, 6H, CH₃)467.1[M-PF₆]⁺

Photochemical Activation Mechanism

Polypyridyl complexes of this class are often investigated for their photobiological properties. Upon irradiation, the complex undergoes a transition that can lead to reactive oxygen species (ROS) generation or ligand dissociation, making them potent prodrugs for targeted therapy[3].

Mechanism GS Ground State Ru(II) [Ru(bpy)2(L)]2+ MLCT Singlet MLCT State (1MLCT) GS->MLCT hν (Visible Light) TMLCT Triplet MLCT State (3MLCT) MLCT->TMLCT Intersystem Crossing (ISC) TMLCT->GS Phosphorescence MC Metal-Centered State (3MC) TMLCT->MC Thermal Activation ROS ROS Generation / Photodynamic Therapy TMLCT->ROS Type I/II Pathway LigandLoss Ligand Dissociation (Photodechelation) MC->LigandLoss Ru-N Bond Rupture

Fig 2: Jablonski-style diagram illustrating the photoactivation pathways of the Ru(II) complex.

References

  • [1] New complexes with pyrazole-containing ligands and different metallic centres. Comparative study of their fluxional behavior. RSC Publishing.

  • [5] Synthesis and Structures of NCN Pincer-Type Ruthenium and Iridium Complexes Bearing Protic Pyrazole Arms. ACS Publications.

  • [3] Photochemical and Photobiological Properties of Pyridyl-pyrazol(in)e-Based Ruthenium(II) Complexes with Sub-micromolar Cytotoxicity for Phototherapy. ACS Publications.

  • [2] Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH.

  • [4] Half-Sandwich Ruthenium(II)(η6-p-cymene) Complexes: Syntheses, Characterization, Transfer Hydrogenation Reactions, Antioxidant and Enzyme Inhibitory Activities. ResearchGate.

Sources

Method

Application Note: Chromatographic Purification Strategies for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine

Introduction and Scope The synthesis of nitrogen-rich heterocycles, particularly 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine, presents significant downstream processing challenges. Typically synthesized via the condensation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The synthesis of nitrogen-rich heterocycles, particularly 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine, presents significant downstream processing challenges. Typically synthesized via the condensation of pyrimidine-based enaminones with substituted hydrazines, the crude reaction mixtures often contain unreacted polar starting materials, regioisomers, and oligomeric byproducts.

This application note provides a comprehensive, self-validating guide to the chromatographic purification of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine. By understanding the underlying physicochemical causality—specifically the behavior of basic nitrogens and tautomeric shifts—scientists can select the optimal separation mode: Modified Normal Phase (NP), High-pH Reversed-Phase (RP), or Hydrophilic Interaction Liquid Chromatography (HILIC).

Chemical Profile & Chromatographic Causality

To design an effective purification protocol, one must first analyze the structural liabilities of the target molecule that dictate its behavior on a stationary phase.

  • Basic Nitrogen Interactions (The "Silanol Effect"): 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine contains four nitrogen atoms. The pyrimidine nitrogens and the pyrazole imine nitrogen are Lewis bases. On standard bare silica (Normal Phase), these nitrogens interact strongly with acidic, unendcapped silanol groups (-Si-OH). This hydrogen bonding and potential ion-exchange behavior leads to severe peak tailing, irreversible adsorption, and poor recovery [1].

  • Ionization and Retention (Reversed-Phase): In reversed-phase chromatography, analyte retention is governed by hydrophobic interactions (London dispersion forces) [2]. At acidic pH (e.g., using 0.1% Formic Acid), the basic nitrogens become protonated. The resulting cationic species is highly polar and heavily hydrated, causing it to elute near the void volume on standard C18 columns.

  • Tautomerism: The 1H-pyrazole moiety undergoes rapid tautomerization between the 3-methyl and 5-methyl forms. While usually rapid enough to appear as a single peak, intermediate exchange rates in certain solvent systems can cause peak broadening. Maintaining a consistent pH is critical to locking the electronic state of the molecule.

Mechanism Target 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (Basic Nitrogens) Silica Standard Silica (NP) Acidic Silanols (-OH) Target->Silica Strong H-Bonding ModifiedSilica Modified Silica (TEA blocks Silanols) Target->ModifiedSilica TEA Competition AcidicRP Low pH RP (C18) Protonated Target (N+) Target->AcidicRP Repulsion from C18 BasicRP High pH RP (C18) Neutral Target (N) Target->BasicRP Hydrophobic Interaction Tailing Poor Resolution Silica->Tailing Peak Tailing Sharp1 High Purity ModifiedSilica->Sharp1 Sharp Peaks Void Poor Retention AcidicRP->Void Early Elution Sharp2 High Purity BasicRP->Sharp2 Optimal Retention

Chromatographic interaction pathways based on stationary phase and mobile phase modifiers.

Purification Strategies & Methodologies

The selection of the purification method depends heavily on the polarity of the dominant impurities in the crude mixture.

Workflow Start Crude Reaction Mixture Assess Assess Impurity Profile (LC-MS / TLC) Start->Assess Lipophilic High Lipophilic Impurities (e.g., unreacted enaminone) Assess->Lipophilic Polar High Polar Impurities (e.g., hydrazine salts) Assess->Polar NP Modified Normal Phase (Silica + 1% TEA) Lipophilic->NP RP High-pH Reversed-Phase (C18 + NH4HCO3 pH 9) Lipophilic->RP Polar->RP HILIC HILIC (Amide + 85% ACN) Polar->HILIC

Decision matrix for selecting the optimal chromatographic purification technique.

Protocol A: Amine-Modified Normal Phase Flash Chromatography

When the crude mixture contains highly lipophilic byproducts, normal phase chromatography is highly effective [3]. To prevent the target compound from decomposing or tailing on the column, the silica gel must be deactivated using Triethylamine (TEA). TEA acts as a sacrificial base, saturating the acidic silanol sites so the pyrimidine/pyrazole nitrogens can partition freely.

Step-by-Step Procedure:

  • Stationary Phase Preparation: Select a spherical silica flash cartridge (e.g., 40g, 20-40 µm). Pre-equilibrate the column with 3-5 column volumes (CV) of the starting mobile phase: 100% Hexane containing 1% (v/v) TEA.

  • Sample Loading: Dissolve the crude material in a minimal amount of Dichloromethane (DCM). If the sample is insoluble in DCM, perform dry-loading: dissolve in Methanol, add 2-3 equivalents (by weight) of deactivated silica or Celite, and evaporate to a free-flowing powder.

  • Elution Gradient:

    • 0–2 CV: 100% Hexane (1% TEA) to wash off non-polar impurities.

    • 2–12 CV: Linear gradient from 0% to 60% Ethyl Acetate (1% TEA) in Hexane.

    • 12–15 CV: Isocratic hold at 60% Ethyl Acetate (1% TEA).

  • Fraction Collection: Monitor UV absorbance at 254 nm. The target compound typically elutes between 35-45% Ethyl Acetate.

  • Post-Processing: Pool pure fractions and evaporate. To remove residual TEA, re-dissolve the solid in a minimal amount of DCM and co-evaporate with Toluene twice.

Protocol B: High-pH Reversed-Phase Preparative HPLC

Reversed-phase purification is the industry standard for yielding highly pure pharmaceutical intermediates [4]. Because 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine is highly polar, standard acidic conditions will result in poor retention. By utilizing a high-pH buffer (pH 9.0), the basic nitrogens are kept in their neutral, unprotonated state, maximizing hydrophobic interactions with the C18 stationary phase.

Step-by-Step Procedure:

  • Column Selection: Use a high-pH stable C18 Preparative Column (e.g., Ethylene Bridged Hybrid (BEH) C18, 21.2 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in Milli-Q water. Adjust to pH 9.0 using dilute Ammonium Hydroxide.

    • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Chromatographic Run: Set the flow rate to 20 mL/min.

  • Gradient Execution: (See Table 2 for gradient profile).

  • Recovery: Lyophilize the collected fractions. Ammonium bicarbonate is volatile and will sublimate during lyophilization, leaving the free-base product without inorganic salt contamination.

Protocol C: HILIC for Extreme Polar Impurity Removal

If the crude mixture is heavily contaminated with polar hydrazine salts or highly oxidized byproducts, Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal selectivity to reversed-phase methods [2]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, retaining polar compounds through partitioning into a water-enriched layer on the silica surface.

Step-by-Step Procedure:

  • Column Selection: Amide-bonded silica column (e.g., 4.6 x 150 mm, 3 µm for analytical scale-up).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Formate in Water (pH 3.0).

    • Solvent B: Acetonitrile.

  • Elution: Isocratic elution at 85% Solvent B / 15% Solvent A. Note: In HILIC, the weaker solvent is the organic phase. Increasing the aqueous phase increases elution strength.

  • Flow Rate: 1.0 mL/min (scale accordingly for preparative columns).

Quantitative Data & Gradient Tables

Table 1: Comparison of Chromatographic Strategies for Nitrogen-Rich Heterocycles

Purification StrategyStationary PhaseMobile Phase SystemPrimary Retention MechanismBest Used For
Modified Normal Phase Bare Silica (20-40 µm)Hexane / EtOAc + 1% TEA Adsorption / Dipole-DipoleRemoving lipophilic starting materials; large-scale crude cleanup.
High-pH Reversed-Phase BEH C18 (5 µm)Water / ACN + 10 mM NH4​HCO3​ (pH 9) Hydrophobic PartitioningFinal polishing; separating closely related structural isomers.
HILIC Amide-Bonded SilicaACN / Water + 20 mM Amm. Formate Aqueous Layer PartitioningRemoving highly polar salts and unreacted hydrazines.

Table 2: High-pH RP-HPLC Gradient Protocol (Protocol B)

Time (min)Flow Rate (mL/min)% Solvent A (Buffer pH 9)% Solvent B (ACN)Curve Type
0.020.0955Initial
2.020.0955Isocratic Hold
15.020.04060Linear Gradient
17.020.00100Column Wash
20.020.00100Isocratic Hold
21.020.0955Re-equilibration

Conclusion

The successful purification of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine requires active management of its basic, nitrogen-dense structure. By utilizing base-deactivated normal phase chromatography, pH-controlled reversed-phase systems, or orthogonal HILIC methodologies, researchers can suppress detrimental silanol interactions and control ionization states. This ensures high-resolution separations, preventing product loss and delivering >99% purity suitable for downstream medicinal chemistry or biological assays.

References

  • Grinevich, O.I., Sholokhova, A.Yu, Matyushin, D.D. "Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC-MS." Journal of Analytical Chemistry, Vol. 80, No. 5, 2025, pp. 903-911. DOI: 10.1134/S1061934825700261. Available at:[Link]

  • Phenomenex Technical Hub. "Normal-phase vs. Reversed-phase Chromatography." Phenomenex, Aug 2025. Available at: [Link]

  • Biotage Application Notes. "Reversed-Phase Flash Purification." Biotage. Available at: [Link]

Application

Application Note: Catalytic Applications of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine Palladium Complexes

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The development of robust, highly active palladium ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of robust, highly active palladium catalysts is a cornerstone of modern organic synthesis and pharmaceutical manufacturing. Among the most effective nitrogen-rich bidentate ligands, 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine stands out for its unique electronic and steric properties. This ligand coordinates to palladium(II) centers via the pyrazole N1 and pyrimidine N4/N2 atoms, forming a highly stable, distorted square-planar complex 1.

The "Push-Pull" Electronic Advantage: The exceptional catalytic performance of pyrazolyl-pyrimidine palladium complexes is driven by a "push-pull" electronic framework 2. The pyrazole ring acts as a strong σ -donor, increasing electron density on the Pd center. This nucleophilic enhancement accelerates the oxidative addition of challenging aryl halides. Conversely, the pyrimidine ring functions as a strong π -acceptor, withdrawing electron density during the catalytic cycle to stabilize the Pd(II) intermediate and facilitate rapid reductive elimination . This dynamic electronic tuning prevents the premature aggregation of Pd(0) into inactive palladium black—a primary failure mode in cross-coupling reactions 3.

Furthermore, pyrazolyl-pyrimidine derivatives are highly relevant in drug discovery. They serve as core scaffolds for potent kinase inhibitors, specifically targeting PIM kinases (PIM1, PIM2, PIM3) implicated in lymphomas, leukemias, and prostate cancers 4. Synthesizing these APIs often requires the very cross-coupling methodologies these ligands catalyze.

Visualizing the Catalytic Workflows

Workflow L Ligand 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine Complex Precatalyst [Pd(L)Cl2] L->Complex CH2Cl2, RT Pd Pd Precursor PdCl2(MeCN)2 Pd->Complex Coordination Active Active Catalyst [Pd(0)L] Complex->Active Base/Reductant In situ activation

Workflow for synthesis and in situ activation of the Pd(II) precatalyst.

Cycle A Active Catalyst [Pd(0)L] B Oxidative Addition [Pd(II)(Ar)(X)L] A->B Ar-X C Transmetalation [Pd(II)(Ar)(Ar')L] B->C Ar'-B(OH)2 / Base D Reductive Elimination Ar-Ar' Product C->D Halide Exchange D->A Regeneration

Catalytic cycle for Suzuki-Miyaura cross-coupling utilizing [Pd(L)].

Quantitative Data & Application Scope

The versatility of the 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine ligand allows it to be utilized across multiple advanced coupling paradigms. Below is a comparative summary of reaction parameters and expected yields based on established literature for pyrazolyl-pyrimidine mediated catalysis 4, 5, 2.

Table 1: Reaction Parameters and Expected Yields for Pd-Catalyzed Cross-Couplings

ParameterSuzuki-Miyaura CouplingLiebeskind-Srogl Reactionmeta-C–H Allylation
Primary Bond Formed C(sp²) - C(sp²)C(sp²) - C(sp²) (Desulfitative)C(sp²) - C(sp³)
Typical Catalyst [Pd(L)Cl₂] (1-2 mol%)[Pd(L)Cl₂] or Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (10 mol%)
Co-Catalyst / Additive K₂CO₃ (Base)CuTC (Thiophilic Lewis Acid)N-Ac-Gly-OH (Ligand)
Optimal Solvent 1,4-Dioxane / H₂O (4:1)Anhydrous THFHFIP
Temperature 80 °C70 °C80 °C
Expected Yield Range 85% - 98%70% - 90%65% - 85%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Precatalyst [Pd(L)Cl₂]

Where L = 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine

  • Preparation: In an oven-dried Schlenk flask under nitrogen, dissolve PdCl2​(MeCN)2​ (1.0 mmol) in 15 mL of anhydrous dichloromethane (DCM).

  • Ligand Addition: Slowly add a solution of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (1.05 mmol) in 5 mL of DCM dropwise over 10 minutes.

  • Complexation: Stir the reaction mixture at room temperature for 4 hours. A colored precipitate will begin to form as the complexation proceeds.

  • Isolation: Filter the resulting precipitate through a fine glass frit. Wash the solid sequentially with cold DCM (2 x 5 mL) and diethyl ether (2 x 10 mL).

  • Drying: Dry the solid in vacuo for 12 hours to afford the pure[Pd(L)Cl₂] precatalyst.

Causality & Rationale: The use of the PdCl2​(MeCN)2​ precursor is critical. The labile acetonitrile ligands are easily displaced by the highly coordinating pyrazolyl-pyrimidine ligand at room temperature. This avoids the need for harsh heating, which could lead to ligand degradation or premature reduction of the Pd(II) center 6. Validation & Quality Control: The reaction is self-validating via visual phase change (precipitation of the complex). Purity should be confirmed by 1 H NMR; a significant downfield shift of the pyrimidine and pyrazole protons confirms successful bidentate coordination to the electrophilic Pd(II) center.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reagent Charging: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), [Pd(L)Cl₂] (0.01 mmol, 1 mol%), and K2​CO3​ (2.0 mmol).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum. Evacuate the vial and backfill with dry nitrogen (repeat 3 times).

  • Solvent Addition: Inject 5 mL of a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v) via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 80 °C for 6–12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Causality & Rationale: Water is not merely a co-solvent; it is mechanistically essential to dissolve the carbonate base and generate the reactive "ate" complex [Ar-B(OH)3​]− , which is the actual species that undergoes transmetalation with the Pd(II) intermediate. Degassing prevents oxygen-driven homocoupling of boronic acids (Chan-Lam type side reactions). Validation & Quality Control: Monitor the reaction via HPLC or TLC. The protocol is validated when the aryl halide peak (<1% area) disappears. The absence of a black mirror (Pd black) on the vial walls validates the stabilizing "push-pull" effect of the pyrazolyl-pyrimidine ligand.

Protocol C: Liebeskind-Srogl Desulfitative Cross-Coupling for Kinase Inhibitor Synthesis

Essential for functionalizing pyrazolyl-pyrimidine cores in drug discovery.

  • Reagent Charging: In a glovebox or under strict inert atmosphere, combine the heterocyclic thioether substrate (1.0 mmol), boronic acid (1.5 mmol), [Pd(L)Cl₂] (0.05 mmol, 5 mol%), and Copper(I) thiophene-2-carboxylate (CuTC, 1.5 mmol) in a dry Schlenk tube.

  • Solvent Addition: Add 10 mL of anhydrous THF.

  • Reaction: Stir the suspension at 70 °C for 12–16 hours.

  • Quench & Workup: Cool the reaction to room temperature and quench with saturated aqueous NH4​Cl (10 mL) to complex the copper. Extract the aqueous phase with ethyl acetate (3 x 15 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and purify by silica gel chromatography.

Causality & Rationale: In this desulfitative coupling, CuTC acts as a highly effective thiophilic Lewis acid. It coordinates to the sulfur atom of the thioether, polarizing the C–S bond and facilitating its oxidative addition to the Pd(0) center. The carboxylate group of CuTC simultaneously assists in the transmetalation of the boronic acid to Palladium 4. Validation & Quality Control: The color of the reaction mixture will change from the characteristic yellow/green of CuTC to a dark brown suspension as the reaction proceeds. Complete consumption of the thioether starting material via LC-MS confirms the success of the catalytic cycle.

References

  • 7Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications - PMC / National Institutes of Health.

  • 4US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors - Google Patents.

  • [[5]]() Palladium-Catalyzed meta-C–H Allylation of Arenes: A Unique Combination of a Pyrimidine-Based Template and Hexafluoroisopropanol - Journal of the American Chemical Society.

  • 1Synthesis and structural study of platinum group metal complexes containing pyrimidine bridged pyrazolyl-pyridine ligand - ResearchGate / Journal of Organometallic Chemistry.

  • [[3]]() Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications - PMC / National Institutes of Health.

  • 6Pd(II) Complexes with Polydentate Nitrogen Ligands. Molecular Recognition and Dynamic Behavior Involving Pd−N Bond Rupture - ACS Publications.

  • 2Palladium-Catalyzed Synthesis of 5-(Arylated) Pyrimidines, Their Characterization, Electronic Communication, and Non-linear Optical Evaluations - ResearchGate / Journal of Molecular Structure.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine in aqueous solutions

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparing Ligand Efficiency: 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine vs. 2-(1H-pyrazol-3-yl)pyridine

In the landscape of modern drug discovery, particularly within hit-to-lead and lead optimization phases, the pursuit of potency alone is a fraught strategy. The inflation of molecular properties—often termed "molecular o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within hit-to-lead and lead optimization phases, the pursuit of potency alone is a fraught strategy. The inflation of molecular properties—often termed "molecular obesity"—can lead to candidates with poor pharmacokinetic profiles, ultimately dooming them to failure. It is within this context that the metric of Ligand Efficiency (LE) has become an indispensable tool.[1][2] LE provides a more nuanced understanding of a compound's value by normalizing its binding affinity for its size, thereby guiding chemists toward molecules that make the most of every atom.[3][4]

This guide provides an in-depth comparison of two heterocyclic scaffolds of significant interest in medicinal chemistry: 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine and 2-(1H-pyrazol-3-yl)pyridine . While structurally similar, their subtle differences in composition and topology offer a compelling case study for the practical application of ligand efficiency principles. We will dissect their physicochemical properties, outline a rigorous experimental framework for determining their respective efficiencies, and provide expert insights into the interpretation of this critical data.

The Scaffolds Under Scrutiny: A Physicochemical Breakdown

At first glance, the two molecules share a common 2-(pyrazol-3-yl) core, a motif frequently employed for its ability to engage in key hydrogen bonding interactions with protein targets.[5][6][7] The key distinctions lie in the second heterocyclic ring (a pyrimidine vs. a pyridine) and the presence of a methyl group on the pyrazole ring of the pyrimidine-containing compound.

These seemingly minor alterations have significant implications for their fundamental properties, which are the raw inputs for any ligand efficiency calculation. An objective comparison begins with an in silico analysis of these properties.

Property2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine2-(1H-pyrazol-3-yl)pyridineRationale & Implication for LE
Molecular Formula C₉H₈N₄C₈H₇N₃The addition of a methyl group and an extra ring nitrogen increases molecular complexity.
Molecular Weight (MW) 172.19 g/mol 145.16 g/mol [8][9]The pyrimidine derivative is ~18.6% heavier.
Heavy Atom Count (HAC) 1311[8]This is the denominator in the LE equation. The pyrimidine must demonstrate significantly higher affinity to justify its larger size.
XLogP3 ~1.3 (Calculated)0.8[9]The methyl group and additional nitrogen are expected to slightly increase lipophilicity. LLE will be a critical secondary metric.
Hydrogen Bond Donors 11[8][9]Both retain the pyrazole N-H donor, a key interaction point.
Hydrogen Bond Acceptors 3 (2 pyrimidine N, 1 pyrazole N)2 (1 pyridine N, 1 pyrazole N)[8][9]The pyrimidine offers an additional acceptor, potentially enabling new, favorable interactions with a target.
Polar Surface Area (PSA) ~54.0 Ų (Calculated)41.6 Ų[8][9]The increased nitrogen count raises the PSA, which can influence cell permeability and solubility.

Note: Properties for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine are calculated based on its structure, as direct database entries are sparse.

Expert Insight: The data immediately frames the central question: Can the additional hydrogen bond acceptor and the modified electronics of the pyrimidine ring enable a binding affinity gain that overcomes the 18% increase in heavy atoms? The methyl group, while adding size, could potentially access a beneficial hydrophobic pocket in a target protein, or it could be a non-productive addition of mass. Only experimental data can resolve this.

The Ligand Efficiency Framework: From Theory to Practice

Ligand efficiency is a measure of the binding energy per non-hydrogen atom.[10] It allows for a more equitable comparison of compounds of varying sizes, identifying fragments and hits that are efficient starting points for optimization.[1]

The core equation is: LE = - (ΔG) / N

Where:

  • ΔG is the Gibbs free energy of binding, calculated as RTln(Kd) or RTln(Ki) .

  • N is the number of non-hydrogen atoms (HAC).

  • This can be practically approximated as: LE ≈ 1.4(-logKd) / N

The following diagram illustrates the conceptual workflow for calculating LE.

G cluster_0 Inputs cluster_1 Calculation Engine cluster_2 Output A Binding Affinity Data (e.g., Kd, Ki, IC50) C 1. Calculate Gibbs Free Energy ΔG = RTln(Kd) A->C B Molecular Structure D 2. Count Heavy Atoms (N) B->D E Ligand Efficiency (LE) LE = -ΔG / N C->E D->E G cluster_0 Preparation cluster_1 ITC Experiment cluster_2 Data Analysis & Calculation A Compound Synthesis & Purification (>98%) D Load Ligand into Syringe Load Protein into Cell A->D B Target Protein Expression & Purification (>95%) B->D C Buffer Preparation & Degassing C->D E Perform Titration (Series of Injections) D->E F Acquire Raw Data (Heat Pulses) E->F G Integrate Heat Pulses & Fit to Binding Model F->G H Determine Kd, n, ΔH G->H I Calculate LE & LLE H->I

Caption: Experimental workflow for determining ligand efficiency via ITC.

Step-by-Step ITC Protocol

Causality and Trustworthiness: This protocol is designed to be self-validating. The quality of the final Kd is entirely dependent on the quality of the inputs. High-purity protein and compound are non-negotiable, as impurities will directly affect the measured heat and active concentrations. The buffer match between the syringe and cell is critical to minimize heats of dilution, ensuring that the measured signal is from the binding event itself.

Methodology:

  • Material Preparation:

    • Synthesize and purify both 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine and 2-(1H-pyrazol-3-yl)pyridine to >98% purity, confirmed by NMR and LC-MS.

    • Express and purify the target protein of interest (e.g., a specific kinase) to >95% purity, confirmed by SDS-PAGE. The protein must be correctly folded and active.

    • Prepare a sufficient quantity of assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Dialyze the purified protein into this exact buffer. Dissolve the compounds in the same buffer, using a minimal amount of DMSO if necessary (final DMSO concentration should be identical and <1% in both the cell and syringe).

    • Thoroughly degas all solutions immediately prior to use to prevent bubble formation in the ITC cell.

  • ITC Instrument Setup and Execution:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell at a concentration ideally 10-50x the expected Kd.

    • Load the ligand solution into the injection syringe at a concentration 10-15x that of the protein.

    • Perform a series of small (e.g., 2-3 µL) injections of the ligand into the protein solution, allowing the system to return to thermal equilibrium between each injection. [11]

  • Data Analysis and Interpretation:

    • Integrate the area of each heat pulse peak, corresponding to the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the instrument's software. This fit yields the Kd, stoichiometry (n), and enthalpy (ΔH).

    • Self-Validation Check: The stoichiometry value 'n' should be close to 1 for a 1:1 binding interaction. A value significantly deviating from 1 may indicate protein aggregation, incorrect concentration measurements, or a more complex binding model.

  • Ligand Efficiency Calculation:

    • Using the experimentally determined Kd for each compound, calculate the Gibbs free energy (ΔG).

    • Divide -ΔG by the Heavy Atom Count (13 for the pyrimidine, 11 for the pyridine) to obtain the LE value.

    • Calculate the Lipophilic Ligand Efficiency (LLE), also known as LipE, using the formula: LLE = pKd - cLogP . This metric balances potency against lipophilicity, which is a critical factor for predicting ADME properties. [2]

A Hypothetical Comparison: Interpreting the Outcome

Without a specific target and experimental data, we can explore potential scenarios to illustrate how the results would be interpreted.

Scenario 1: Efficiency Win for the Smaller Ligand

  • Pyrimidine Kd: 80 nM

  • Pyridine Kd: 120 nM

  • Pyrimidine LE: 1.4 * (-log(80e-9)) / 13 = 0.76 kcal/mol/HA

  • Pyridine LE: 1.4 * (-log(120e-9)) / 11 = 0.88 kcal/mol/HA

Interpretation: In this scenario, while the pyrimidine derivative is slightly more potent, the pyridine derivative is significantly more efficient. [3]It achieves nearly the same level of binding with fewer atoms. This would make 2-(1H-pyrazol-3-yl)pyridine the more promising starting point, as it has a more efficient core to build upon.

Scenario 2: Potency Overcomes Size

  • Pyrimidine Kd: 10 nM

  • Pyridine Kd: 120 nM

  • Pyrimidine LE: 1.4 * (-log(10e-9)) / 13 = 0.86 kcal/mol/HA

  • Pyridine LE: 1.4 * (-log(120e-9)) / 11 = 0.88 kcal/mol/HA

Interpretation: Here, the pyrimidine's >10-fold increase in potency is just enough to compensate for its larger size, resulting in a nearly identical LE score. The choice between them would then depend on other factors. The pyrimidine's additional hydrogen bond acceptor may offer a unique interaction that is critical for potency against this specific target, making it the preferred scaffold despite its size. Further analysis of the LLE and other properties would be crucial.

Conclusion

The comparison between 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine and 2-(1H-pyrazol-3-yl)pyridine serves as a powerful illustration of the principles of ligand efficiency. While in silico analysis provides a valuable starting hypothesis, it is no substitute for rigorous experimental validation. The pyrimidine derivative's larger size and additional hydrogen bond acceptor present a classic medicinal chemistry trade-off that can only be resolved through high-quality binding data, preferably from a biophysical method like ITC.

By focusing on efficiency metrics like LE and LLE, drug discovery teams can make more informed decisions, steering their projects away from the pitfalls of potency-driven molecular obesity and toward the development of optimized, drug-like candidates. [2]The ultimate goal is not just to find a key that fits the lock, but to find the smallest, most elegant key that does so with maximum effect.

References

  • Ligand efficiency - Wikipedia. Available at: [Link]

  • Ligand Efficiency (LE) - Computational Chemistry Glossary - Deep Origin. (2019, January 31). Available at: [Link]

  • Hopkins, A. L., Keserü, G. M., Leeson, P. D., Rees, D. C., & Reynolds, C. H. (2014). The role of ligand efficiency metrics in drug discovery. Nature reviews. Drug discovery, 13(2), 105–121. Available at: [Link]

  • 2-(1H-Pyrazol-3-Yl)Pyridine - LookChem. Available at: [Link]

  • 2-(1H-Pyrazol-3-Yl)Pyridine | C8H7N3 | CID 2797657 - PubChem. Available at: [Link]

  • ligand efficiency & heavy atoms in drugs - YouTube. (2021, January 21). Available at: [Link]

  • Ligand efficiency - GARDP Revive. Available at: [Link]

  • What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? : r/askscience - Reddit. (2014, February 20). Available at: [Link]

  • Jurkšas, P., & Sieluzycka, K. (2019). Binding affinity in drug design: experimental and computational techniques. Expert opinion on drug discovery, 14(8), 753–764. Available at: [Link]

  • Ligand Efficiency (LE) Assessment - Creative Biolabs. Available at: [Link]

  • Abad-Zapatero, C. (2013). Ligand Efficiency Indices in Drug Discovery: Towards an Atlas-Guided Paradigm. Optibrium. Available at: [Link]

  • Jarmoskaite, I., AlSadhan, I., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. Available at: [Link]

  • Techniques to Measure Binding - Biology LibreTexts. (2026, January 19). Available at: [Link]

  • Ligand efficiency – Knowledge and References - Taylor & Francis. Available at: [Link]

  • 2-(1-Propargyl-1H-pyrazole-3-yl)pyridine | C11H9N3 - PubChem. Available at: [Link]

  • Molecular Descriptors & Ligand Efficiency Metrics – RGDscience Ltd. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. Acta pharmaceutica Sinica. B, 10(10), 1894–1905. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. ResearchGate. Available at: [Link]

  • Ali, M., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1303, 137553. Available at: [Link]

  • Liu, X., et al. (2018). Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. Frontiers in Chemistry, 6, 40. Available at: [Link]

  • Mohamed, S. K., & Ghorab, M. M. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Analytical & Pharmaceutical Research, 7(5). Available at: [Link]

  • Singh, R., & Kaur, A. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 12(4), 1735-1739. Available at: [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Arkivoc, 2011(10), 127-200. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-10. Available at: [Link]

  • Singh, S., & Chauhan, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]

  • Gomaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry, 17(10), 863–885. Available at: [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

  • Shrinidhi, A., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of medicinal chemistry, 64(21), 16016–16035. Available at: [Link]

  • Pyrazoles database - synthesis, physical properties. Available at: [Link]

  • 2-(5-METHYL-1H-PYRAZOL-3-YL)PYRIDINE — Chemical Substance Information. Available at: [Link]

Sources

Comparative

Comparative LC-MS/MS Validation Guide: Optimizing Extraction and Retention for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine in Human Plasma

Executive Summary The accurate quantification of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine—a critical nitrogen-rich pharmacophore frequently utilized in the development of targeted kinase inhibitors—presents significant bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine—a critical nitrogen-rich pharmacophore frequently utilized in the development of targeted kinase inhibitors—presents significant bioanalytical challenges. Its high polarity and basicity often lead to poor chromatographic retention and severe susceptibility to matrix effects in human plasma. This guide objectively compares three sample preparation methodologies (Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction) and two column chemistries (C18 vs. Biphenyl). Experimental data demonstrates that a combined workflow utilizing Mixed-Mode Strong Cation Exchange (MCX) SPE and a Biphenyl stationary phase delivers superior sensitivity, complete phospholipid removal, and robust validation metrics that strictly adhere to regulatory guidelines.

The Bioanalytical Challenge & Mechanistic Causality

Matrix Effects and Phospholipid Interference

In LC-MS/MS bioanalysis, regulatory agencies mandate the rigorous evaluation and mitigation of matrix effects to ensure data integrity[1]. During positive-mode Electrospray Ionization (ESI), the co-elution of endogenous plasma phospholipids (e.g., glycerophospholipids and sphingomyelins) with the target analyte causes severe ion suppression. Because phospholipids are highly surface-active, they outcompete polar analytes for the limited space on the surface of the charged ESI droplet, preventing the analyte from efficiently transitioning into the gas phase[2].

Chromatographic Retention (C18 vs. Biphenyl)

Standard C18 columns rely exclusively on dispersive (hydrophobic) van der Waals forces. For highly polar, aromatic compounds like 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine, hydrophobic interactions are insufficient, causing the analyte to elute near the solvent front where residual matrix interferences are highly concentrated. Conversely, Biphenyl stationary phases offer alternate selectivity by introducing polarizability and π−π electron donor-acceptor interactions. These π−π interactions strongly bind the electron-rich pyrazole and pyrimidine rings, selectively increasing retention time and shifting the analyte's elution window away from the matrix suppression zone[3].

RetentionMechanism Analyte 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (Aromatic, Polar) C18 Standard C18 Column (Dispersive Interactions) Analyte->C18 Biphenyl Biphenyl Column (π-π Interactions) Analyte->Biphenyl PoorRet Poor Retention Co-elution with Matrix C18->PoorRet GoodRet Enhanced Retention Matrix Separation Biphenyl->GoodRet

Fig 1: Chromatographic retention mechanisms comparing standard C18 to Biphenyl stationary phases.

Experimental Methodologies

To establish a self-validating system, three distinct sample preparation protocols were evaluated against the internationally harmonized ICH M10 guidance for bioanalytical method validation.

Method A: Protein Precipitation (PPT) - Baseline

Mechanism: Organic solvents denature and precipitate plasma proteins but fail to remove soluble phospholipids[4].

  • Aliquot 100 µL of spiked human plasma into a microcentrifuge tube.

  • Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid and Internal Standard).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant directly to an autosampler vial for injection.

Method B: Liquid-Liquid Extraction (LLE) - Traditional Alternative

Mechanism: Partitions the analyte into an immiscible organic solvent based on hydrophobicity.

  • Aliquot 100 µL of spiked human plasma.

  • Add 1.0 mL of Ethyl Acetate.

  • Vortex for 5 minutes to ensure thorough phase mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate phases.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of N2​ gas at 40°C.

  • Reconstitute in 100 µL of mobile phase (Water/Acetonitrile, 95:5 v/v).

Method C: Mixed-Mode Cation Exchange (MCX) SPE - Optimized

Mechanism: Utilizes both hydrophobic retention and strong cation exchange. The acidic load conditions ionize the basic nitrogens on the pyrazole/pyrimidine rings, trapping them on the sulfonic acid groups of the sorbent, allowing aggressive organic washes to flush away neutral phospholipids[4].

  • Condition: Pass 1 mL Methanol through the MCX cartridge, followed by 1 mL MS-grade Water.

  • Load: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and ionize the analyte. Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water to remove polar/acidic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to elute hydrophobic interferences, specifically targeting phospholipids.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol to neutralize the analyte and release it from the cation exchange sites.

  • Dry & Reconstitute: Evaporate to dryness under N2​ and reconstitute in 100 µL of mobile phase.

SPEWorkflow Start Human Plasma Sample (Spiked with Analyte) PPT Method A: PPT (Acetonitrile) Start->PPT LLE Method B: LLE (Ethyl Acetate) Start->LLE SPE Method C: MCX SPE (Optimized) Start->SPE Phos_High High Phospholipids Severe Ion Suppression PPT->Phos_High Phos_Med Moderate Matrix Effects Variable Recovery LLE->Phos_Med Phos_Low Phospholipids Removed Optimal Signal SPE->Phos_Low

Fig 2: Sample preparation decision tree highlighting phospholipid removal efficiency.

Results & Comparative Data Analysis

Recovery and Matrix Effect Evaluation

Matrix Factor (MF) was calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. An MF of 1.0 indicates no matrix effect, whereas an MF < 1.0 indicates ion suppression[1].

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Carryover (Relative %)Verdict
Method A (PPT) 92.4 ± 3.1%0.45 (Severe Suppression)100% (Baseline)Fails Validation
Method B (LLE) 65.2 ± 6.8%0.82 (Mild Suppression)15.3%Suboptimal Recovery
Method C (MCX SPE) 88.7 ± 2.4%0.98 (Negligible Effect)< 1.0%Optimal

Analysis: While PPT yielded high absolute recovery, the severe ion suppression (MF = 0.45) caused by unremoved phospholipids renders the method unreliable for trace quantification. LLE reduced matrix effects but suffered from poor and highly variable recovery due to the analyte's high polarity. MCX SPE provided the optimal balance: high recovery (88.7%) and complete elimination of matrix effects (MF = 0.98).

Precision and Accuracy (Optimized Method)

Using the optimized workflow (MCX SPE coupled with a 2.1 x 50 mm, 2.6 µm Biphenyl column), the method was validated across four Quality Control (QC) levels. The data below demonstrates strict adherence to the FDA acceptance criteria (±15% for precision/accuracy, and ±20% at the LLOQ)[1].

QC LevelTarget Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.06.2%+4.1%7.5%+5.0%
LQC 3.04.1%-2.3%5.2%-1.8%
MQC 400.03.5%+1.5%4.0%+2.1%
HQC 800.02.8%-1.1%3.1%-0.9%

Conclusion & Recommendations

For the LC-MS/MS quantification of nitrogen-rich, polar aromatic fragments such as 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine in biological matrices, traditional "dilute-and-shoot" or PPT methods are fundamentally flawed due to unmitigated phospholipid ion suppression.

Recommendations for Bioanalytical Scientists:

  • Adopt Mixed-Mode SPE: Utilize strong cation exchange (MCX) to exploit the basic nitrogens of the pyrazole/pyrimidine rings. This allows for aggressive organic washing, effectively eliminating >99% of matrix phospholipids.

  • Leverage π−π Chromatography: Replace standard C18 columns with Biphenyl stationary phases. The π−π interactions provide the necessary orthogonal retention mechanism to shift the analyte away from the solvent front, maximizing ionization efficiency and assay ruggedness.

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Source: EMA. URL:[Link]

  • [1] U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Source: FDA. URL:[Link]

  • [4] American Pharmaceutical Review. Coping with Matrix Effects Caused by Phospholipids in Biological Samples. Source: American Pharmaceutical Review. URL:[Link]

  • [3] Pharmaceutical Technology. Using Selectivity to Optimize UHPLC Separations. Source: PharmTech. URL:[Link]

  • [2] National Center for Biotechnology Information (NCBI). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Source: PMC. URL:[Link]

Sources

Validation

Benchmarking catalytic activity of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine vs traditional ligands

An in-depth evaluation of transition-metal catalysis often reveals a recurring bottleneck: the failure of traditional ligands to stabilize high-valent metal intermediates without sacrificing catalytic turnover. As a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of transition-metal catalysis often reveals a recurring bottleneck: the failure of traditional ligands to stabilize high-valent metal intermediates without sacrificing catalytic turnover. As a Senior Application Scientist, I have evaluated countless ligand libraries, and the shift toward unsymmetrical, electronically tunable scaffolds is undeniable.

This guide provides an objective, data-driven benchmark of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (5-Me-PzPm) against ubiquitous traditional N,N-bidentate ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen). By dissecting the mechanistic causality behind its performance and providing self-validating experimental protocols, this guide equips researchers with the actionable insights needed to upgrade their catalytic workflows.

Mechanistic Causality: The "Push-Pull" Electronic Advantage

Traditional ligands like bpy and phen provide a symmetric electronic environment. While chemically stable, they offer limited flexibility during a catalytic cycle, where the metal center must rapidly transition between electron-rich (e.g., Pd⁰) and electron-deficient (e.g., Pdᴵᴵ) states.

5-Me-PzPm introduces a disruptive electronic asymmetry:

  • The Pyrazole Ring (The "Push"): Acts as a powerful σ-donor. By enriching the electron density at the metal center, it significantly lowers the activation energy required for the initial oxidative addition of sterically hindered substrates.

  • The Pyrimidine Ring (The "Pull"): Serves as a robust π-acceptor. During the late stages of the catalytic cycle, it withdraws electron density, facilitating rapid reductive elimination and product release. This dual-action stabilization prevents catalyst deactivation pathways, a phenomenon heavily documented in .

  • Steric Tuning: The 5-methyl group on the pyrazole ring is not merely decorative. It introduces a precise steric bulk that suppresses the formation of inactive, off-cycle dimeric metal species without hindering substrate coordination—a critical factor in maintaining high turnover frequencies (TOF) (1)[1].

CatalyticCycle Pd0 Pd(0) + 5-Me-PzPm Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination (Ar-Ar' Product) TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle of Pd-catalyzed cross-coupling utilizing the 5-Me-PzPm ligand.

Self-Validating Experimental Protocols

To objectively benchmark these ligands, we employ a standardized Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol below is designed as a self-validating system : it incorporates internal standards and kinetic sampling to ensure that the generated data represents absolute catalytic efficiency rather than relative solvent fluctuations.

Phase A: In Situ Catalyst Preparation

Causality Check: Pre-forming the catalyst complex ensures a defined active species. Relying on uncomplexed metal salts often leads to a mixture of off-target oligomers and rapid precipitation of inactive "Pd Black".

  • In an argon-filled glovebox, charge a 10 mL Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1.0 mol%) and the respective ligand (bpy, phen, or 5-Me-PzPm) (0.011 mmol, 1.1 mol%).

  • Add 2.0 mL of anhydrous 1,4-dioxane.

  • Stir at 25°C for 30 minutes until a homogeneous, deeply colored solution forms, indicating successful complexation.

Phase B: Benchmarking Workflow

Causality Check: We utilize a biphasic 1,4-dioxane/water system. The organic phase dissolves the aryl halides, while the aqueous phase solubilizes the inorganic base. The pyrimidine nitrogens of 5-Me-PzPm engage in transient hydrogen bonding at the solvent interface, stabilizing the transmetalation transition state (2)[2].

  • To the pre-formed catalyst solution, add 4-bromoanisole (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Add K₂CO₃ (2.0 mmol) dissolved in 0.5 mL of degassed DI water.

  • Critical Validation Step: Add exactly 50 µL of dodecane as an internal standard. This guarantees that subsequent GC-MS yield calculations are absolute mass-balance metrics, immune to solvent evaporation errors.

  • Heat the reaction to 80°C under vigorous stirring (800 rpm) to overcome mass transfer limitations in the biphasic system.

  • Extract 20 µL aliquots at t=2 hours and t=12 hours. Quench immediately in cold ethyl acetate, filter through a short silica plug, and analyze via GC-MS.

ExpWorkflow Step1 Ligand Complexation Step2 Catalyst Isolation Step1->Step2 Step3 Benchmarking Reaction Step2->Step3 Step4 Kinetic Sampling Step3->Step4 Step5 Data Synthesis Step4->Step5

Step-by-step experimental workflow for benchmarking ligand catalytic performance.

Data Presentation: Benchmarking Metrics

The quantitative data derived from the self-validating protocol clearly illustrates the kinetic and thermodynamic superiority of the 5-Me-PzPm ligand.

Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd Catalyst (1.0 mol%), Dioxane/H₂O (4:1), 80°C.

Ligand System2h Yield (%)12h Yield (%)TON (12h)Initial TOF (h⁻¹)Catalyst State Post-Reaction
2,2'-Bipyridine (bpy) 18%65%659.0Significant Pd Black precipitation
1,10-Phenanthroline (phen) 22%72%7211.0Moderate Pd Black precipitation
5-Me-PzPm 68%98%9834.0Homogeneous, no visible degradation
Data Synthesis & Interpretation:
  • Kinetic Acceleration: The Initial TOF (Turnover Frequency calculated at 2 hours) for 5-Me-PzPm is more than triple that of bpy and phen. This validates the "Push" theory: the electron-rich pyrazole rapidly accelerates the rate-determining oxidative addition step.

  • Catalyst Longevity: By 12 hours, traditional ligands show plateauing yields due to catalyst death (evidenced by the precipitation of inactive Pd Black). In contrast, 5-Me-PzPm maintains a homogeneous state, proving that its π-accepting pyrimidine ring successfully stabilizes the metal center against reductive degradation.

Conclusion

For drug development professionals and synthetic chemists scaling up cross-coupling or C-H activation workflows, relying on traditional symmetric ligands often results in higher catalyst loading and premature deactivation. The empirical data confirms that transitioning to the unsymmetrical 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine scaffold provides a distinct kinetic advantage and superior catalyst longevity. Its push-pull electronic nature creates a highly active yet deeply stabilized metal center, making it a premier choice for next-generation catalytic systems.

References

  • Li, J., Zeng, W., Wang, L., & Wang, D. (2023). "Pyrazolyl-pyrimidine porous-organic-polymer supported single-site nickel composites as efficient catalysts for the synthesis of substituted pyrimidines." Chemical Engineering Journal, 474, 145642.

  • Baskaran, S., et al. (2018). "Phenyl- and Pyrazolyl-Functionalized Pyrimidine: Versatile Chromophore of Bis-Tridentate Ir(III) Phosphors for Organic Light-Emitting Diodes." Chemistry of Materials, ACS Publications. 1

  • Chen, X., et al. (2016). "Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines." The Journal of Organic Chemistry, ACS Publications. 2

Sources

Safety & Regulatory Compliance

Safety

2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine proper disposal procedures

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I recognize that the handling and disposal of compounds like 2-(5-Methyl-1H-pyrazol-3-yl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I recognize that the handling and disposal of compounds like 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (CAS: 1018323-96-0) require strict logistical oversight.

This compound, a nitrogen-rich non-halogenated organic heterocycle, is frequently utilized as a kinase inhibitor scaffold. Because it contains multiple basic nitrogen atoms, it can act as a weak base, coordinate with heavy metals, and persist in aqueous environments. Improper disposal down the drain allows it to bypass standard municipal water filtration, posing severe aquatic toxicity risks. Furthermore, when dissolved in common assay solvents (like DMSO or Methanol), the resulting waste inherits the regulatory hazards of the solvent.

The following guide provides a self-validating, field-proven protocol for the safe segregation, handling, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Hazard Assessment and Causality

Before executing disposal, it is critical to understand the causality behind our waste segregation choices:

  • Avoid Halogenated Mixing: 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine is a non-halogenated compound. Mixing it with halogenated waste streams (e.g., Dichloromethane) exponentially increases institutional disposal costs, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins.

  • Prevent Acid/Base Reactions: As a weak base, this compound should never be disposed of in the same container as strong acids (e.g., Nitric Acid) or strong oxidizers. Mixing can lead to exothermic reactions or the release of toxic nitrogen oxide (NOx) gases.

  • Solvent-Driven Classification: The physical state of the waste dictates its EPA classification. Pure solid waste is treated as toxic debris, whereas liquid waste dissolved in methanol triggers the EPA D001 (Ignitability) characteristic code due to the solvent's flash point[1].

Step-by-Step Disposal Methodologies

To maintain a self-validating safety system, every step of the disposal process must be executed at the point of generation (e.g., inside the chemical fume hood) before the waste is moved to a Satellite Accumulation Area (SAA).

Step 1: Point-of-Generation Segregation

  • Establish a designated SAA within the laboratory, ensuring it is at or near the point where the waste is generated[2].

  • Inspect all waste containers to ensure they are chemically compatible with the waste. Do not use metal cans for nitrogenous bases; use High-Density Polyethylene (HDPE) or glass.

  • Segregate the workflow into three distinct streams: Solid Waste, Liquid Waste, and Contaminated Labware.

Step 2: Liquid Waste Consolidation

  • Transfer any assay solutions containing 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (e.g., DMSO, DMF, or Methanol stocks) into a designated Non-Halogenated Solvent Waste carboy.

  • Causality Check: Ensure the container is kept strictly closed at all times except when actively adding waste. Leaving a funnel in the container is a direct violation of EPA emissions standards and risks volatile vapor accumulation[2].

  • Attach a hazardous waste label immediately, checking the boxes for "Toxic" and "Ignitable" (if flammable solvents are present)[3].

Step 3: Solid Waste and Stock Bottle Decontamination

  • Collect all pure powdered or crystalline waste of the compound and place it in a sealed, puncture-proof container labeled "Non-Halogenated Solid Organic Waste."

  • For empty stock bottles: Triple-rinse the glass vial with a compatible solvent (e.g., acetone or ethanol).

  • Causality Check: The triple-rinse ensures all residual active pharmaceutical ingredient (API) is dissolved and transferred to the liquid waste stream. Once rinsed, deface the manufacturer's label; the glass bottle can now be safely disposed of as standard solid waste[4].

Step 4: Contaminated Labware Management

  • Gather all disposable materials that came into direct contact with the compound (e.g., nitrile gloves, weighing boats, and pipette tips).

  • Place these items into a heavy-duty polyethylene bag designated for hazardous solid debris. Do not mix this with regular municipal trash[4].

SAA Storage Limits and Quantitative Data

Your facility's EPA generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—dictates your maximum accumulation limits[5]. However, the following operational limits apply universally to the SAA at the laboratory bench:

Waste Stream CategoryPrimary ConstituentsEPA Characteristic CodeMax SAA Storage LimitApproved Container Material
Solid Chemical Waste Pure 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidineToxic (State dependent)12 Months (or 72 hrs once full)Polypropylene (PP) / Glass
Non-Halogenated Liquid Compound + DMSO/MeOHD001 (Ignitable)12 Months (or 72 hrs once full)High-Density Polyethylene (HDPE)
Contaminated Labware Gloves, pipette tips, weigh boatsNone (Solid Debris)12 Months (or 72 hrs once full)Heavy-duty Polyethylene bag

Note: EPA regulations strictly mandate the removal of any hazardous waste container from the SAA to a central accumulation area within 72 hours of the container becoming full[2].

Disposal Workflow Visualization

The following logical decision tree illustrates the proper segregation pathways for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine to ensure compliance and prevent cross-contamination.

DisposalWorkflow Start Waste Generation: 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine State Determine Physical State of Waste Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent (e.g., DMSO, MeOH) State->Liquid Labware Contaminated Labware (Gloves, Tips, Weigh Boats) State->Labware SolidBin Non-Halogenated Solid Waste Container Solid->SolidBin LiquidBin Non-Halogenated Solvent Waste Carboy Liquid->LiquidBin LabwareBin Hazardous Solid Debris Bin Labware->LabwareBin Labeling Attach RCRA Hazardous Waste Label (Check 'Toxic' / 'Irritant') SolidBin->Labeling LiquidBin->Labeling LabwareBin->Labeling EHSPickup EH&S Collection & Authorized Incineration Labeling->EHSPickup

Workflow for the segregation and safe disposal of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine waste.

References

  • Hazardous Chemical Waste Management Guidelines Columbia University Environmental Health & Safety URL: [Link]

  • Categories of Hazardous Waste Generators United States Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Generators: Regulatory Overview United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

A Guide to the Safe Handling of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine: Personal Protective Equipment and Disposal

For Researchers, Scientists, and Drug Development Professionals The prudent handling of chemical reagents is the cornerstone of laboratory safety and successful research. This guide provides essential safety and logistic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of chemical reagents is the cornerstone of laboratory safety and successful research. This guide provides essential safety and logistical information for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine, a heterocyclic compound with potential applications in drug development. As a Senior Application Scientist, my aim is to provide you with not just a set of rules, but a framework for thinking about safety that is both rigorous and adaptable to the dynamic environment of the laboratory. Our approach is grounded in the widely recognized R.A.M.P. methodology: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2][3]

Hazard Recognition and Risk Assessment

Inferred Hazard Classifications:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)Do not eat, drink or smoke when using this product.[5] IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5]
Skin IrritationCategory 2 (Causes skin irritation)Wash skin thoroughly after handling.[7] Wear protective gloves.[5][7]
Eye IrritationCategory 2 (Causes serious eye irritation)Wear eye protection.[5][7] IF IN EYES: Rinse cautiously with water for several minutes.[8][11]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)Use only outdoors or in a well-ventilated area.[8]

This initial assessment underscores the necessity of a comprehensive Chemical Hygiene Plan (CHP) for any laboratory handling this and other potentially hazardous chemicals.[9][10][12]

Minimizing Risk: Personal Protective Equipment (PPE)

The consistent and correct use of PPE is a critical line of defense against chemical exposure.[13][14] The following PPE is mandatory when handling 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine.

Core PPE Requirements:
  • Eye and Face Protection : Chemical splash goggles are required at all times.[4][15] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[16]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling heterocyclic compounds.[4] It is crucial to check gloves for any signs of degradation or punctures before use and to change them frequently.[17]

  • Body Protection : A laboratory coat must be worn to protect skin and clothing.[4][15] For larger scale operations or when there is a significant risk of splashes, a chemically resistant apron or suit should be considered.[14]

  • Footwear : Closed-toe shoes must be worn in the laboratory at all times.[4]

Respiratory Protection:

All handling of solid or powdered 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine that could generate dust, or any procedures involving solutions that could produce aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][16] If a fume hood is not available or in situations with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary.[18]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is paramount for ensuring safety and reproducibility. The following protocol outlines the essential steps for the safe handling of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine.

Preparation Phase:
  • Consult the SDS : Before any work begins, thoroughly review the Safety Data Sheet for the compound.

  • Risk Assessment : Perform a risk assessment for the specific procedure you will be conducting.

  • Engineering Controls : Ensure that the chemical fume hood is functioning correctly and that a safety shower and eyewash station are accessible.[19]

  • Don PPE : Put on all required personal protective equipment as outlined above.

Handling Phase:
  • Weighing and Transfer : Conduct all weighing and transfer of the solid compound within a chemical fume hood to prevent inhalation of any dust.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup : All reactions should be set up in a chemical fume hood.

Post-Handling Phase:
  • Decontamination : Clean all work surfaces and equipment thoroughly after use.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Review SDS & Conduct Risk Assessment prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 hand1 Weigh & Transfer Solid in Fume Hood prep3->hand1 hand2 Prepare Solutions in Fume Hood hand1->hand2 hand3 Conduct Experiment in Fume Hood hand2->hand3 post1 Decontaminate Work Area & Equipment hand3->post1 post2 Properly Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A generalized workflow for the safe handling of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine.

Disposal Plan: Ensuring Environmental and Personal Safety

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine and any materials contaminated with it must be treated as hazardous waste.[20]

Waste Segregation and Collection:
  • Designated Waste Container : Use a clearly labeled, leak-proof, and chemically compatible container for all waste containing 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine.[4] The container must be labeled "Hazardous Waste" with the full chemical name.[4]

  • Separate Waste Streams : Maintain separate waste containers for solid and liquid waste.[4] Do not mix with incompatible waste streams.

  • Empty Containers : Triple rinse empty containers that held the compound with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4]

Storage and Disposal:
  • Satellite Accumulation Area : Store waste containers in a designated satellite accumulation area within the laboratory.[4]

  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.[4]

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal coll1 Segregate Solid, Liquid, & Sharps Waste coll2 Use Labeled, Compatible, Leak-Proof Containers coll1->coll2 coll3 Collect Rinsate from Empty Containers coll2->coll3 stor1 Keep Containers Securely Closed coll3->stor1 stor2 Store in Designated Satellite Accumulation Area stor1->stor2 disp1 Contact EHS for Waste Pickup stor2->disp1 disp2 Document Waste for Disposal disp1->disp2

Caption: Disposal workflow for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine waste.

Emergency Preparedness

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[11] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[5] Rinse mouth with water.[11] Seek immediate medical attention.[5]

  • Spills : In case of a small spill, wear appropriate PPE, contain the spill with an inert absorbent material, and collect it in a labeled hazardous waste container.[4] For large spills, evacuate the area and contact your institution's EHS department.

By integrating these principles and protocols into your daily laboratory practices, you can effectively manage the risks associated with handling 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine, fostering a culture of safety and enabling your research to proceed with confidence.

References

  • ACS Committee on Chemical Safety. (2016, November 21).
  • Occupational Safety and Health Administration.
  • ACS Committee on Chemical Safety.
  • American Chemical Society.
  • The OSHA Laboratory Standard. (2025, October 24). Lab Manager.
  • American Chemical Society. (2017, March 6).
  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG.
  • ASPR.
  • BenchChem.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • American Chemical Society.
  • BenchChem.
  • BenchChem.
  • Safety D
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
  • 2-(5-METHYL-1H-PYRAZOL-3-YL)
  • Safety D
  • SAFETY D
  • Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. (2025, November 12). MDPI.
  • Chemos GmbH&Co.KG.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • 2-(5-methyl-1H-pyrazol-1-yl)
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255.
  • 2-(5-METHYL-1H-PYRAZOL-3-YL)
  • Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. (2022, June 6).
  • SAFETY DATA SHEET. (2025, December 10). Tokyo Chemical Industry.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021, October 15).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • Protective Equipment | Plant Protection. Albert Kerbl GmbH.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Methyl 1H-pyrazole-3-carboxylate - SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine
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2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine
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